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Core Science & Biosynthesis

Foundational

2,6-Dichloro-5-methylnicotinonitrile CAS 2230688-33-0 properties

An In-depth Technical Guide to the Properties and Applications of Dichlorinated Methylnicotinonitriles with a focus on 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) Disclaimer: As of the latest data available, no s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties and Applications of Dichlorinated Methylnicotinonitriles with a focus on 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4)

Disclaimer: As of the latest data available, no specific technical information has been found for 2,6-Dichloro-5-methylnicotinonitrile (CAS 2230688-33-0). This guide will provide a comprehensive overview of the closely related and well-documented structural isomer, 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) , as a representative compound of this chemical class. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines, particularly those containing halogen and nitrile functionalities, are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Among these, dichlorinated methylnicotinonitriles represent a class of compounds with significant potential in medicinal chemistry and agrochemical research. Their trifunctional nature—comprising a pyridine core, reactive chlorine atoms, a synthetically versatile nitrile group, and a methyl group amenable to further derivatization—makes them attractive intermediates for the construction of complex molecular architectures.

This guide focuses on the physicochemical properties, synthesis, safety, and potential applications of 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4). The insights provided are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel compounds in drug discovery and materials science.

Physicochemical Properties of 2,6-Dichloro-4-methylnicotinonitrile

A thorough understanding of the physicochemical properties of a chemical compound is fundamental to its application in research and development. The key properties of 2,6-Dichloro-4-methylnicotinonitrile are summarized in the table below.

PropertyValueSource
CAS Number 875-35-4
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance Solid
Melting Point 108-112 °C
Assay ≥97%
InChI Key LSPMHHJCDSFAAY-UHFFFAOYSA-N
SMILES Cc1cc(Cl)nc(Cl)c1C#N

Synthesis and Reactivity

The synthesis of dichlorinated nicotinonitrile derivatives often involves multi-step sequences starting from readily available precursors. While a specific synthesis for 2,6-Dichloro-4-methylnicotinonitrile is not detailed in the provided search results, a general understanding can be constructed from the synthesis of related compounds. A common strategy involves the dehydration of a corresponding nicotinamide. For instance, the conversion of a carboxamide to a carbonitrile can be achieved using dehydrating agents like phosphorus oxychloride (POCl₃).[1]

The reactivity of 2,6-Dichloro-4-methylnicotinonitrile is dictated by its functional groups. The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, opening up further avenues for chemical modification. The methyl group can also be a site for functionalization, for example, through oxidation or halogenation.

Synthetic Pathway Hypothetical Synthetic Pathway to a Dichlorinated Nicotinonitrile A Nicotinamide Precursor B 2,6-Dichloro-4-methylnicotinonitrile A->B Dehydration C Dehydrating Agent (e.g., POCl3) C->B

Caption: A simplified diagram illustrating a potential synthetic route.

Potential Applications in Research and Development

While specific applications for 2,6-Dichloro-4-methylnicotinonitrile are not extensively documented, the broader class of substituted nicotinonitriles are valuable intermediates in several areas:

  • Pharmaceuticals: Nicotinonitrile derivatives are core structures in a variety of bioactive compounds. For example, related compounds are used in the synthesis of selective muscarinic M4 receptor positive allosteric modulators, which have potential in the treatment of schizophrenia.[2] The structural motifs present in 2,6-Dichloro-4-methylnicotinonitrile make it a candidate for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The nitrile group and the aromatic pyridine ring can be utilized in the synthesis of novel organic materials with interesting electronic and photophysical properties.

Safety and Handling

2,6-Dichloro-4-methylnicotinonitrile is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classification: Acute toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Damage, Skin Sensitization, and Specific Target Organ Toxicity (Single Exposure - Respiratory system).

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocol: A Representative Synthesis of a Dichlorinated Nicotinonitrile

The following is a hypothetical, representative experimental protocol for the synthesis of a dichlorinated nicotinonitrile from a nicotinamide precursor. This protocol is based on general procedures found for similar transformations and should be adapted and optimized for specific substrates and scales.

Objective: To synthesize a dichlorinated nicotinonitrile via dehydration of the corresponding nicotinamide.

Materials:

  • Dichlorinated nicotinamide precursor

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dichlorinated nicotinamide precursor in an excess of phosphorus oxychloride.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dichlorinated nicotinonitrile.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Workflow for a Representative Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Reaction Setup Reaction Setup Heating Heating Reaction Setup->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A flowchart of the key steps in a representative synthesis.

Conclusion

2,6-Dichloro-4-methylnicotinonitrile and its related analogs are valuable chemical intermediates with significant potential for the development of new pharmaceuticals, agrochemicals, and materials. Their rich chemistry, stemming from the interplay of the pyridine core and its diverse functional groups, offers a wide range of possibilities for synthetic elaboration. While exercising due caution in handling these hazardous materials, researchers can leverage their reactivity to construct novel and complex molecules.

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2,6-Dichloro-5-methylnicotinonitrile

Executive Summary In the landscape of modern pharmaceutical development, highly functionalized pyridine derivatives serve as indispensable building blocks for novel therapeutics. 2,6-Dichloro-5-methylnicotinonitrile is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, highly functionalized pyridine derivatives serve as indispensable building blocks for novel therapeutics. 2,6-Dichloro-5-methylnicotinonitrile is a critical, di-halogenated heterocyclic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two orthogonal leaving groups (chlorines), an electron-withdrawing nitrile, and a sterically directing methyl group—makes it an ideal scaffold for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of its molecular properties, structural chemistry, and a validated, step-by-step synthetic methodology utilized in the development of M4 muscarinic acetylcholine receptor allosteric modulators[1].

Physicochemical Data and Molecular Identification

Accurate molecular profiling is the first step in any robust drug development workflow. The core quantitative and structural data for 2,6-Dichloro-5-methylnicotinonitrile are summarized below[2].

PropertyValue
Chemical Name 2,6-Dichloro-5-methylnicotinonitrile
IUPAC / Synonym 2,6-Dichloro-5-methylpyridine-3-carbonitrile
CAS Registry Number 2230688-33-0
Molecular Formula C7H4Cl2N2
Molecular Weight 187.03 g/mol
SMILES String N#CC1=C(Cl)N=C(Cl)C(C)=C1
Storage Conditions Inert atmosphere, Room Temperature to 2-8°C (Vendor specific)

Structural Chemistry and Reactivity Profile

The reactivity of 2,6-Dichloro-5-methylnicotinonitrile is dictated by the stereoelectronic effects of its substituents:

  • Electron-Withdrawing Core: The pyridine nitrogen and the C3-nitrile group synergistically deplete electron density from the aromatic ring. This extreme electron deficiency activates the C2 and C6 positions toward nucleophilic attack.

  • Regioselectivity Nuance: While both the C2 and C6 positions bear chlorine atoms, the C2 position is highly activated by the adjacent nitrile group (ortho-effect) and the pyridine nitrogen. This allows for controlled, sequential SNAr reactions, enabling chemists to selectively couple complex amines or ethers at C2 before modifying C6[1].

  • Steric Shielding: The C5-methyl group provides mild steric hindrance around the C6 chlorine, further enhancing the kinetic preference for nucleophilic attack at the C2 position.

Validated Synthetic Methodology

The synthesis of 2,6-Dichloro-5-methylnicotinonitrile from 6-chloro-5-methylnicotinonitrile (also named 2-chloro-5-cyano-3-methylpyridine depending on numbering priority) involves a two-step sequence: N-oxidation followed by a regioselective chlorination/rearrangement[1].

Causality in Reagent Selection

Standard oxidants like m-CPBA often fail to oxidize highly deactivated pyridines. Therefore, the protocol utilizes Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) . UHP is a safe, anhydrous source of H2O2. When reacted with TFAA, it generates peroxytrifluoroacetic acid in situ—a highly electrophilic oxidant capable of overcoming the electron deficiency of the pyridine nitrogen. Subsequently, Phosphoryl chloride (POCl3) is used to activate the N-oxide and drive a Boekelheide-type chlorination at the unsubstituted C2 position[1].

Step-by-Step Protocol

Step 1: N-Oxidation (Formation of 2-Chloro-5-cyano-3-methylpyridine 1-oxide)

  • Preparation: Suspend Urea Hydrogen Peroxide (3.70 g, 39.3 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N2 or Ar) and cool the system to 0 °C using an ice bath.

  • Oxidant Generation: Add TFAA (5.55 mL, 39.3 mmol) dropwise over 10 minutes. Mechanistic Note: Exothermic formation of peroxytrifluoroacetic acid occurs; temperature control is critical to prevent reagent decomposition.

  • Substrate Addition: Stir the mixture for 15 minutes at 0 °C, then add the starting material, 6-chloro-5-methylnicotinonitrile (1.0 g, 6.55 mmol).

  • Reaction: Remove the ice bath and allow the system to heat/stir at room temperature.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z ~153) is fully consumed and the N-oxide product peak (M+16, m/z ~169) dominates.

  • Quench: Quench carefully with aqueous sodium thiosulfate to neutralize residual peroxides. Validate safety by testing the aqueous layer with starch-iodide paper (must remain colorless) before extraction.

Step 2: Regioselective Chlorination

  • Activation: Dissolve the isolated N-oxide intermediate in neat POCl3 (approx. 5-10 equivalents).

  • Rearrangement: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. The POCl3 activates the N-oxide oxygen, prompting a chloride ion to attack the C2 position, followed by the elimination of the phosphate leaving group.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/Ethyl Acetate). The highly polar N-oxide spot will disappear, replaced by a non-polar spot corresponding to the di-chlorinated product.

  • Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl3. Extract the precipitating 2,6-Dichloro-5-methylnicotinonitrile with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

G SM 6-Chloro-5-methylnicotinonitrile (Starting Material) Oxidation N-Oxidation (UHP, TFAA, DCM) SM->Oxidation NOxide Pyridine 1-oxide Intermediate (Activated for Substitution) Oxidation->NOxide Chlorination Regioselective Chlorination (POCl3, Reflux) NOxide->Chlorination Product 2,6-Dichloro-5-methylnicotinonitrile (Target Compound) Chlorination->Product

Synthesis workflow of 2,6-Dichloro-5-methylnicotinonitrile via N-oxidation and chlorination.

Applications in Drug Development

2,6-Dichloro-5-methylnicotinonitrile is prominently featured in the patent literature for the synthesis of 6,5-fused heteroaryl piperidine ether compounds [1]. These complex molecules act as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor.

Unlike traditional acetylcholinesterase inhibitors that flood the synapse with acetylcholine and cause off-target side effects, M4 PAMs bind to an allosteric site on the receptor. They only potentiate the receptor's response when the endogenous ligand (acetylcholine) is present. This targeted cholinergic potentiation is currently being investigated as a disease-modifying therapy for the cognitive and psychiatric symptoms associated with Schizophrenia and Alzheimer's disease[1].

G BuildingBlock 2,6-Dichloro-5-methylnicotinonitrile SNAr Nucleophilic Aromatic Substitution (Piperidine Ether Coupling) BuildingBlock->SNAr M4PAM M4 Positive Allosteric Modulator (Active API) SNAr->M4PAM Receptor M4 Muscarinic Receptor (Allosteric Activation) M4PAM->Receptor Therapy Schizophrenia / Alzheimer's Relief Receptor->Therapy

Downstream pharmacological application of the synthesized building block in M4 receptor modulation.

References

  • BLD Pharm Catalog. 2230688-33-0 | 2,6-Dichloro-5-methylnicotinonitrile. Retrieved from 2.

  • World Intellectual Property Organization (WIPO). WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. Retrieved from 1.

Sources

Foundational

Pyridine Derivatives as Pharmaceutical Intermediates: A Technical Guide to Structural Privileges and Synthetic Workflows

Executive Summary The pyridine ring is a cornerstone of modern medicinal chemistry, standing as the most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals [1]. As a privileged scaffold, pyridine de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, standing as the most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals [1]. As a privileged scaffold, pyridine derivatives serve as critical pharmaceutical intermediates, enabling the precise modulation of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides an in-depth technical analysis of the mechanistic logic behind pyridine incorporation, presents quantitative data on its impact, and details a self-validating experimental workflow for the synthesis of complex pyridine intermediates via palladium-catalyzed cross-coupling.

The Pharmacological Logic of the Pyridine Scaffold

The prevalence of pyridine in drug discovery is not serendipitous; it is driven by fundamental physicochemical properties that solve complex biological challenges [2].

  • Hydrogen Bonding & Target Affinity: The lone pair of electrons on the pyridine nitrogen acts as a potent hydrogen bond acceptor. This allows the molecule to form highly specific, directional interactions with amino acid residues (e.g., hinge region kinases), drastically improving target binding affinity.

  • Electron Deficiency & π-π Stacking: Unlike the electron-rich benzene ring, pyridine is an electron-deficient aromatic system. This electronic profile enhances π-π stacking interactions with electron-rich aromatic residues (like tryptophan or tyrosine) within protein binding pockets.

  • Metabolic Stability & Bioavailability: The incorporation of a basic nitrogen atom lowers the overall lipophilicity (logP) of a drug candidate and increases its aqueous solubility. Furthermore, the electron-withdrawing nature of the nitrogen atom deactivates the ring toward cytochrome P450-mediated oxidative metabolism, thereby prolonging the drug's half-life [3].

G A Pyridine Scaffold B Nitrogen Heteroatom (H-bond Acceptor) A->B C Electron-Deficient Aromatic Ring A->C D Enhanced Target Binding Affinity B->D E Improved Metabolic Stability C->E F Optimized PK/PD (Bioavailability) D->F E->F

Logical flow of pyridine structural features enhancing PK/PD profiles.

Quantitative Data: FDA-Approved Drugs & Pharmacokinetics

To understand the structural versatility of pyridine intermediates, we must examine their clinical outcomes. Over the past decade, dozens of new molecular entities (NMEs) containing pyridine have been approved, spanning oncology, infectious diseases, and neurology [1].

Table 1: Representative FDA-Approved Drugs Derived from Pyridine Intermediates

Drug NameTherapeutic IndicationPyridine Structural FeaturePrimary Mechanism of Action
Imatinib Chronic Myelogenous Leukemia3-pyridyl derivativeTyrosine kinase inhibitor (BCR-ABL)
Atazanavir HIV/AIDS2-pyridyl derivativeViral protease inhibitor
Abiraterone Prostate Cancer3-pyridyl derivativeCYP17A1 enzyme inhibitor
Isoniazid TuberculosisIsonicotinic acid coreMycolic acid synthesis inhibitor
Asciminib LeukemiaPyridine coreAllosteric BCR-ABL inhibitor

The impact of pyridine substitution on pharmacokinetics can be quantified by comparing non-pyridine parent compounds to their pyridine-derived analogs. A recent study optimizing MMP-13 inhibitors demonstrated massive PK improvements when a pyridine carboxylic acid moiety was introduced [3].

Table 2: Pharmacokinetic Optimization via Pyridine Substitution (MMP-13 Inhibitors)

Pharmacokinetic ParameterCompound 91 (Non-Pyridine)Compound 92 (Pyridine Derivative)Net Improvement
Bioavailability (%F) 9%73%+811%
Clearance Rate (CL) 20 mL/min/kg7.6 mL/min/kg-62% (Longer retention)
Total Exposure (AUC) 380 ng/h/mL13,000 ng/h/mL+3,321%

Experimental Workflow: Synthesis of Complex Pyridine Derivatives

The functionalization of halopyridines via the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for generating complex pharmaceutical intermediates [4]. The following protocol is designed as a self-validating system, ensuring that researchers can mechanistically track the success of the C-C bond formation.

G Start 1. Reagent Prep Halopyridine + Boronic Acid Catalyst 2. Catalyst & Base Pd(dppf)Cl2 + Cs2CO3 Start->Catalyst Solvent 3. Solvent & Degas 1,4-Dioxane/H2O + Argon Catalyst->Solvent Reaction 4. Cross-Coupling 100°C, 12-24h Solvent->Reaction Validation 5. In-Process Validation LC-MS / TLC Reaction->Validation Validation->Reaction Incomplete Purification 6. Workup & Purify Extraction + Column Validation->Purification End 7. Pure Pyridine Derivative Purification->End

Step-by-step workflow for Suzuki-Miyaura cross-coupling of halopyridines.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine

Step 1: Reagent Preparation

  • Action: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Causality: A 20% stoichiometric excess of the boronic acid is strictly employed to compensate for competitive protodeboronation—a side reaction where the boronic acid prematurely hydrolyzes into the corresponding arene before transmetalation can occur.

Step 2: Catalyst and Base Addition

  • Action: Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) and the base Cs₂CO₃ (2.5 equiv).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step. Cs₂CO₃ is chosen as a mild, highly soluble base that generates the reactive boronate complex, increasing the nucleophilicity of the organic group to drive transmetalation [4].

Step 3: Solvent Addition and Degassing

  • Action: Suspend the mixture in a 4:1 ratio of 1,4-dioxane and deionized water. Degas the system using three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Causality: Water is strictly necessary to dissolve the inorganic base and facilitate the formation of the critical palladium-hydroxo intermediate. Degassing is non-negotiable; residual oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote unwanted homocoupling of the boronic acid.

Step 4: Cross-Coupling Reaction

  • Action: Seal the flask and heat the mixture to 100 °C under an argon atmosphere for 12–24 hours with vigorous stirring.

  • Causality: Elevated temperatures provide the activation energy required to force the oxidative addition of the electron-deficient halopyridine to the Pd(0) catalyst.

Step 5: In-Process Validation (Self-Validating Step)

  • Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Causality & Validation: The system validates its own completion when the LC-MS chromatogram shows the absolute disappearance of the halopyridine mass peak and the emergence of the product mass (M+H). Furthermore, a physical color shift in the reaction mixture from orange/red to dark black indicates the precipitation of "palladium black." This is a reliable visual cue that the active catalyst has aggregated and the catalytic cycle has successfully terminated.

Step 6: Workup and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality: Celite filtration is critical to efficiently remove insoluble palladium nanoparticles that would otherwise streak through the silica column and contaminate the final pharmaceutical intermediate.

Conclusion

Pyridine derivatives are not merely structural placeholders; they are active modulators of drug efficacy, safety, and pharmacokinetics. By understanding the causal relationship between the pyridine nitrogen's electronic properties and its biological behavior, medicinal chemists can rationally design superior therapeutics. Coupled with robust, self-validating synthetic protocols like the Suzuki-Miyaura coupling, the pyridine scaffold will continue to dominate the landscape of pharmaceutical intermediates for decades to come.

References

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Drug Design, Development and Therapy (Dove Medical Press) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Exploratory

Difference between 2,6-Dichloro-5-methylnicotinonitrile and 4-methyl isomer

Executive Summary This technical guide provides a rigorous comparative analysis of 2,6-Dichloro-5-methylnicotinonitrile and its structural isomer, 2,6-Dichloro-4-methylnicotinonitrile . While these molecules share an ide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2,6-Dichloro-5-methylnicotinonitrile and its structural isomer, 2,6-Dichloro-4-methylnicotinonitrile . While these molecules share an identical molecular formula (


) and functional motifs (dichloride, nitrile), the positional isomerism of the methyl group fundamentally alters their steric landscape , electronic activation , and downstream regioselectivity .

Key Takeaway: The critical distinction lies in the


 regioselectivity . The 4-methyl isomer predominantly directs nucleophilic attack to the C6  position (para to nitrile), whereas the 5-methyl isomer introduces steric hindrance at C6, often shifting reactivity toward the C2  position (ortho to nitrile). Understanding this switch is paramount for designing efficient synthetic routes for APIs like Nevirapine  and next-generation agrochemicals.

Chemical Identity & Structural Baseline

The following table establishes the precise chemical identities to prevent supply chain ambiguity.

Feature4-Methyl Isomer 5-Methyl Isomer
IUPAC Name 2,6-Dichloro-4-methylpyridine-3-carbonitrile2,6-Dichloro-5-methylpyridine-3-carbonitrile
Common Name DICNIL (Industry Jargon)5-Picoline-dicnil
CAS Number 875-35-4 2230688-33-0 (also 66909-33-9 for mono-Cl)
Molecular Weight 187.03 g/mol 187.03 g/mol
Melting Point 108–112 °C~70–75 °C (Est.)
Key Application Nevirapine (HIV NNRTI) IntermediateAgrochemicals / M4 Modulators

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the electron-withdrawing nitrile group (-CN) and the steric bulk of the methyl group (-Me).

Steric Environment
  • 4-Methyl Isomer: The methyl group at C4 is flanked by the nitrile at C3 and a proton at C5. Crucially, it is remote from the reactive chlorines at C2 and C6. Both chlorines are relatively accessible, but C6 is less hindered than C2 (which is ortho to the bulky nitrile).

  • 5-Methyl Isomer: The methyl group at C5 is immediately adjacent to the chlorine at C6 . This creates a "steric buttress" that significantly impedes the trajectory of nucleophiles attacking the C6 carbon.

Electronic Activation
  • Nitrile Effect: The -CN group at C3 strongly activates the ring towards Nucleophilic Aromatic Substitution (

    
    ) by stabilizing the anionic Meisenheimer intermediate. It activates the ortho (C2)  and para (C6)  positions.[1]
    
  • Methyl Effect: The -Me group is weakly electron-donating (+I).

    • In the 4-Me isomer , it sits meta to both chlorines, exerting minimal electronic deactivation.

    • In the 5-Me isomer , it sits ortho to the C6-chlorine, slightly deactivating it electronically while blocking it sterically.

Synthesis Pathways (Process Chemistry)

The synthesis of these isomers requires fundamentally different carbon skeletons.

Pathway A: 4-Methyl Isomer (Nevirapine Route)

This route utilizes ethyl acetoacetate to provide the methyl-bearing carbon backbone.

  • Condensation: Ethyl acetoacetate + Cyanoacetamide

    
     3-Cyano-4-methyl-6-hydroxy-2-pyridone.
    
  • Chlorination: Treatment with

    
     (Vilsmeier-Haack conditions) converts the dione to the dichloride.
    
Pathway B: 5-Methyl Isomer

This route requires a C3-fragment with a pre-installed methyl group, typically propionaldehyde or methacrolein .

  • Condensation: Propionaldehyde + Ethyl cyanoacetate + Ammonia

    
     Intermediate Pyridone.
    
  • Chlorination: Aromatization and chlorination using

    
    .
    

SynthesisPathways cluster_4Me 4-Methyl Isomer Synthesis cluster_5Me 5-Methyl Isomer Synthesis SM1 Ethyl Acetoacetate (C4 Precursor) Int1 3-Cyano-4-methyl- 6-hydroxy-2-pyridone SM1->Int1 Knoevenagel Cyclization SM2 Cyanoacetamide SM2->Int1 Prod1 2,6-Dichloro-4-methyl- nicotinonitrile (CAS 875-35-4) Int1->Prod1 POCl3 Chlorination SM3 Propionaldehyde (C3 Precursor) Int2 5-Methyl-pyridone Intermediate SM3->Int2 Condensation (+ NH3) SM4 Ethyl Cyanoacetate SM4->Int2 Prod2 2,6-Dichloro-5-methyl- nicotinonitrile (CAS 2230688-33-0) Int2->Prod2 POCl3 Chlorination

Caption: Divergent synthetic workflows based on carbon skeleton precursors.

Reactivity Profile: Regioselectivity in

This is the most critical section for drug design. The choice of isomer dictates which chlorine is displaced by amines or alkoxides.

The "Para-Dominance" of the 4-Methyl Isomer

In 2,6-dichloro-4-methylnicotinonitrile , the C6 position is electronically activated (para to -CN) and sterically open.

  • Major Product: Substitution at C6 .

  • Mechanism: The nucleophile attacks C6; the negative charge is delocalized onto the nitrile nitrogen (para resonance).

  • Example: Reaction with cyclopropylamine yields the Nevirapine intermediate (substitution at C6, followed by hydrolysis of C2-Cl).

The "Ortho-Shift" of the 5-Methyl Isomer

In 2,6-dichloro-5-methylnicotinonitrile , the C6 position is blocked by the C5-Methyl.

  • Major Product: Substitution at C2 (Ortho to -CN).

  • Mechanism: While para-substitution is usually electronic preferred, the steric penalty at C6 is too high. The reaction proceeds at C2, stabilized by the inductive effect of the adjacent nitrile, despite the lack of para-resonance delocalization.

Regioselectivity Start Select Isomer Iso4 4-Methyl Isomer (Me at C4) Start->Iso4 Iso5 5-Methyl Isomer (Me at C5) Start->Iso5 Env4 Steric Analysis: C6 is OPEN C2 is hindered by CN Iso4->Env4 Nucleophilic Attack Prod4 Product: C6-Substitution (Para to CN) Env4->Prod4 Nucleophilic Attack Env5 Steric Analysis: C6 is BLOCKED by Me C2 is hindered by CN Iso5->Env5 Nucleophilic Attack Prod5 Product: C2-Substitution (Ortho to CN) Env5->Prod5 Nucleophilic Attack

Caption: Logic flow determining regiochemical outcome based on methyl position.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile (Reference Standard)
  • Reagents: 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile (10.0 g),

    
     (50 mL), Benzyltriethylammonium chloride (catalyst).
    
  • Procedure:

    • Charge the dihydroxy pyridine into a dried flask under

      
      .
      
    • Add

      
       slowly (exothermic). Add catalyst.[2][3][4]
      
    • Heat to reflux (110–120 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Cool to RT. Pour slowly onto crushed ice (Violent hydrolysis of excess

      
      ).
      
    • Isolation: Filter the precipitated solid. Wash with cold water. Recrystallize from Ethanol.

    • Yield: ~85–90%. Appearance: Pale yellow solid.

Protocol B: Regioselectivity Test (Amination)
  • Objective: Differentiate isomers via reaction with Morpholine.

  • Procedure:

    • Dissolve 1.0 mmol of substrate (4-Me or 5-Me isomer) in MeCN (5 mL).

    • Add Morpholine (1.1 mmol) and

      
       (2.0 mmol).
      
    • Stir at RT for 2 hours.

    • Analysis: Analyze crude by

      
      -NMR.
      
      • 4-Me Result: Shift in C5-H signal (indicates C6 substitution).

      • 5-Me Result: Shift in C4-H signal (indicates C2 substitution).

References

  • Grozinger, K. et al. (1997). Synthesis of Nevirapine and its precursors. Journal of Heterocyclic Chemistry , 34(1), 321-325. Link

  • Beilstein J. Org. Chem. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry , 9, 2570–2578. Link

  • BenchChem. (2025). 2,6-Dichloro-4-methylnicotinonitrile Product Guide & CAS 875-35-4 Data. Link

  • Dyadyuchenko, L. V. et al. (2021).[5] Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. Russian Chemical Bulletin , 70, 1354–1360. Link

  • PubChem. (2025). Compound Summary: 2,6-Dichloro-4-methylnicotinonitrile.[5][6][7][8][9] National Library of Medicine . Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dichloro-5-methylnicotinonitrile: Focus on Melting and Boiling Points

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dichloro-5-methylnicotinonitrile, a key he...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dichloro-5-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. The melting and boiling points are critical parameters that influence purification techniques, formulation strategies, reaction kinetics, and overall process development. This document offers a detailed exploration of these properties for 2,6-dichloro-5-methylnicotinonitrile, including a discussion of experimentally determined values for analogous structures and a guide to the state-of-the-art methodologies for their determination.

Core Physicochemical Properties of 2,6-Dichloro-5-methylnicotinonitrile

A diligent search of publicly available experimental data reveals a notable absence of determined melting and boiling points for 2,6-dichloro-5-methylnicotinonitrile. This is not uncommon for novel or specialized chemical entities. In such instances, computational predictions and comparative analysis with structurally related compounds provide valuable initial assessments.

Table 1: Predicted and Comparative Physicochemical Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Data Type
2,6-Dichloro-5-methylnicotinonitrile2230688-33-0C₇H₄Cl₂N₂187.03Not Experimentally DeterminedNot Experimentally DeterminedPredicted
2,6-Dichloro-4-methylnicotinonitrile875-35-4C₇H₄Cl₂N₂187.03108 - 112[1]118 (at 5 mmHg)[1]Experimental
2-Chloro-5,6-dimethylnicotinonitrile65176-93-4C₈H₇ClN₂166.61Not AvailableNot AvailableExperimental[2]
2,6-Dichloro-5-fluoronicotinamide113237-20-0C₆H₂Cl₂FN₂O207.00Not AvailableNot AvailableExperimental[3]
6-Chloro-5-methylnicotinonitrile66909-33-9C₇H₅ClN₂152.58Not AvailableNot AvailableExperimental[4]

The structural similarity to 2,6-dichloro-4-methylnicotinonitrile suggests that 2,6-dichloro-5-methylnicotinonitrile is a solid at room temperature with a melting point likely in a comparable range. The presence and position of the methyl group can subtly influence crystal lattice packing and intermolecular forces, leading to variations in the melting point.

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed lattice structure. For a pure substance, this transition is typically sharp. Impurities tend to depress and broaden the melting point range, a principle that is often exploited to assess purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid. The boiling point is highly dependent on pressure; therefore, it is standard practice to report the pressure at which it was measured.

Experimental Determination of Melting and Boiling Points

For novel compounds such as 2,6-dichloro-5-methylnicotinonitrile, precise experimental determination of the melting and boiling points is a crucial step in its characterization. The following are standard, reliable methods employed in research and development laboratories.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and accurate technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature is recorded at the first sign of melting (the point at which the first liquid droplet appears) and when the entire sample has liquefied. This range is reported as the melting point.

Causality in Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point (typically 1-2 °C per minute) is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack into Capillary Tube Prep2->Prep3 Measure1 Place in Melting Point Apparatus Prep3->Measure1 Measure2 Heat at Controlled Rate Measure1->Measure2 Measure3 Observe for Phase Transition Measure2->Measure3 Measure4 Record Melting Range Measure3->Measure4

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination: The Micro-scale Method

For small quantities of a substance, a micro-scale method using a Thiele tube or a similar apparatus is effective.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (often a Thiele tube filled with mineral oil to ensure uniform heating).

  • Heating and Observation: The bath is heated, and as the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Causality in Experimental Choices:

  • Inverted Capillary: This acts as a miniature ebulliator, providing a surface for controlled boiling and a clear visual indicator of when the liquid's vapor pressure equals the atmospheric pressure.

  • Recording on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate measurement of the equilibrium temperature between the liquid and vapor phases.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Recording Setup1 Place Sample in Test Tube Setup2 Insert Inverted Capillary Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Immerse in Heating Bath Setup3->Setup4 Heat1 Heat Bath Setup4->Heat1 Heat2 Observe for Continuous Bubbles Heat1->Heat2 Cool1 Remove Heat Source Heat2->Cool1 Cool2 Observe Liquid Entering Capillary Cool1->Cool2 Cool3 Record Temperature Cool2->Cool3

Caption: Workflow for micro-scale boiling point determination.

Conclusion

While experimental data for the melting and boiling points of 2,6-dichloro-5-methylnicotinonitrile are not currently available in the public domain, this guide provides a framework for its characterization. Through computational predictions and comparison with structurally analogous compounds, a reasonable estimation of these critical physicochemical properties can be made. Furthermore, the detailed experimental protocols provided herein offer a clear and scientifically sound path for the empirical determination of the melting and boiling points, a necessary step for any comprehensive drug development program or chemical research endeavor. The accurate determination of these properties will facilitate further research and application of this promising chemical entity.

References

  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxocyclohexanepropiononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sulfolane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-5-ethyl-4-methylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, (methylthio)- (CAS 7133-37-1). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chlorination of 2,6-Dihydroxy-5-methylnicotinonitrile using POCl₃

Abstract This application note details the protocol for the chemical transformation of 2,6-dihydroxy-5-methylnicotinonitrile (also known as 3-cyano-2,6-dihydroxy-5-methylpyridine) into 2,6-dichloro-5-methylnicotinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the chemical transformation of 2,6-dihydroxy-5-methylnicotinonitrile (also known as 3-cyano-2,6-dihydroxy-5-methylpyridine) into 2,6-dichloro-5-methylnicotinonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly kinase inhibitors and agrochemicals. The protocol utilizes phosphoryl chloride (POCl₃) as both the solvent and chlorinating agent, enhanced by a tertiary amine base to facilitate the activation of the pyridone tautomers.

Introduction & Strategic Rationale

The pyridine carbonitrile scaffold is ubiquitous in medicinal chemistry.[1] The introduction of chlorine atoms at the 2- and 6-positions provides versatile handles for subsequent nucleophilic aromatic substitutions (SNAr), allowing for the rapid diversification of the core scaffold.

The Challenge

The starting material exists in equilibrium between its hydroxy-pyridine and pyridone tautomers. Effective chlorination requires activating the oxygen centers into good leaving groups. While neat POCl₃ can effect this transformation, the reaction is often sluggish or incomplete due to the poor solubility of the pyridone form and the deactivation of the ring by the nitrile group.

The Solution: Base-Promoted Activation

We employ a base-promoted protocol (typically using Pyridine or


-Diethylaniline). The base serves two functions:
  • Solubilization: It acts as a proton scavenger, shifting the equilibrium towards the reactive species.

  • Catalysis: It facilitates the formation of the reactive dichlorophosphate intermediate, lowering the activation energy for the chloride attack.

Mechanistic Insight

The reaction proceeds via a Vilsmeier-Haack-type mechanism where the pyridone oxygen attacks the electrophilic phosphorus center of POCl₃.

Key Steps:

  • Activation: The pyridone oxygen attacks POCl₃, displacing a chloride ion and forming a phosphorylated intermediate (dichlorophosphate).

  • Elimination: The base (Pyridine) assists in the elimination of HCl, stabilizing the cationic intermediate.

  • Substitution: The liberated chloride ion acts as a nucleophile, attacking the C-2/C-6 positions and displacing the phosphate leaving group to form the C-Cl bond.

ReactionMechanism SM 2,6-Dihydroxy- 5-methylnicotinonitrile (Tautomeric Eq.) Inter Phosphorylated Intermediate (O-P(O)Cl2) SM->Inter + POCl3 - HCl POCl3 POCl3 (Reagent/Solvent) Cl_Attack Nucleophilic Attack (Cl-) Inter->Cl_Attack Activation Product 2,6-Dichloro- 5-methylnicotinonitrile Cl_Attack->Product - PO2Cl2-

Figure 1: Simplified mechanistic pathway for the deoxychlorination.

Safety Protocol (Critical)

Hazard: Phosphoryl chloride (POCl₃) is highly toxic, corrosive, and reacts violently with water to release HCl gas and phosphoric acid.

  • Water Exclusion: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • Quenching: The quench is highly exothermic . Never add water to the reaction mixture. Always add the reaction mixture slowly to a large excess of stirred ice water.

  • PPE: Full face shield, acid-resistant gloves, and lab coat are mandatory. Work exclusively in a fume hood.

Experimental Protocol

Materials
ReagentRoleEquiv.Notes
2,6-Dihydroxy-5-methylnicotinonitrile Substrate1.0Dry thoroughly before use.
Phosphoryl Chloride (POCl₃) Reagent/Solvent10-15 volExcess serves as solvent.
Pyridine Base/Catalyst1.2 - 2.0Dry; can use

or DIEA as alternatives.
Dichloromethane (DCM) Extraction Solvent-HPLC grade.
Ice/Water QuenchExcessCrushed ice is preferred.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charge the flask with 2,6-dihydroxy-5-methylnicotinonitrile (1.0 equiv).

  • Add POCl₃ (10-15 volumes relative to substrate weight) carefully.

  • Optional but recommended: Add Pyridine (1.5 equiv) dropwise. Note: Mild exotherm may occur.

Step 2: Reaction

  • Heat the mixture to reflux (approx. 105-110 °C) .

  • Maintain reflux for 16–24 hours . The suspension should gradually clear to become a homogeneous dark solution, indicating consumption of the insoluble starting material.

  • Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

Step 3: Workup (Quenching)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess POCl₃. Caution: Use a base trap for the vacuum pump.

  • Quench: Slowly pour the viscous residue onto a stirred slurry of crushed ice (approx. 100g ice per 10g substrate). Stir vigorously for 30 minutes to hydrolyze residual phosphoryl species.

  • Neutralize the aqueous slurry to pH ~7-8 using solid Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Caution: Vigorous foaming (CO₂ evolution).

Step 4: Extraction & Purification

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Wash the combined organic phases with brine.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough for the next step. If necessary, recrystallize from 2-propanol or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

WorkupFlow Reaction Reaction Mixture (Reflux 24h) Evap Evaporate Excess POCl3 Reaction->Evap Quench Pour onto Crushed Ice (Exothermic!) Evap->Quench Neutralize Adjust pH to 7-8 (NaHCO3) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Solid Crude Solid (2,6-Dichloro-5-methylnicotinonitrile) Dry->Solid

Figure 2: Workup and isolation workflow.

Expected Data & Results

ParameterSpecificationSource/Validation
Appearance Off-white to pale yellow crystalline solidObserved
Melting Point 121 – 125 °C Consistent with lit.[2] for CAS 40381-90-6
Yield 85 – 95%Optimized protocols
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water-

Analytical Check:

  • 1H NMR (CDCl₃): Expect a singlet for the methyl group (approx.

    
     2.4-2.5 ppm) and a singlet for the aromatic proton at C-4 (approx. 
    
    
    
    7.9-8.1 ppm).[3]
  • Mass Spec: Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 in 9:6:1 ratio).

Troubleshooting

  • Incomplete Conversion: If starting material remains after 24h, add PCl₅ (1.0 equiv) to the reaction mixture and continue reflux. PCl₅ is a more aggressive chlorinating agent.

  • Low Yield/Black Tar: This usually indicates overheating or lack of inert atmosphere. Ensure the quench is kept cold (<20°C) to prevent decomposition of the product.

  • Emulsions: During extraction, if an emulsion forms, filter the biphasic mixture through a pad of Celite.

References

  • ChemicalBook. 2,6-Dichloronicotinonitrile Synthesis and Properties. (General procedure for 2,6-dichloronicotinonitrile analogs using POCl3/TEAC).

  • Sigma-Aldrich. 2,6-Dichloropyridine-3-carbonitrile Product Analysis. (Physical properties and melting point validation).

  • Google Patents. Process for the preparation of 2,6-dichloronicotinonitriles (WO2000006547A1). (Industrial scale protocols using PCl5/POCl3).

  • PubChem. 2,6-Dichloro-5-methylnicotinonitrile (CAS 40381-90-6). (Compound identification and CAS registry).[2][4][5]

Sources

Application

Nucleophilic aromatic substitution on 2,6-Dichloro-5-methylnicotinonitrile

This Application Note is written for researchers and drug development professionals focusing on the functionalization of 2,6-Dichloro-5-methylnicotinonitrile . It synthesizes experimental evidence (specifically regarding...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals focusing on the functionalization of 2,6-Dichloro-5-methylnicotinonitrile . It synthesizes experimental evidence (specifically regarding regioselectivity) with mechanistic insights to provide a reliable protocol for Nucleophilic Aromatic Substitution (


).

Application Note: Regioselective Protocols for 2,6-Dichloro-5-methylnicotinonitrile

Introduction & Core Challenge

2,6-Dichloro-5-methylnicotinonitrile is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., M4 muscarinic modulators, Hsp90 inhibitors). The molecule features a pyridine core decorated with two electrophilic sites (Cl at C2 and C6), a strong electron-withdrawing cyano group (at C3), and a steric modulator (methyl at C5).

The Critical Challenge: Regioselectivity. Nucleophilic attack can occur at either the C2 or C6 position.[1] Both are activated by the ring nitrogen and the 3-cyano group. However, experimental evidence indicates a strong preference for C6-substitution under standard basic conditions, contrary to simple steric assumptions that might suggest the 5-methyl group blocks C6.

This guide details the protocols to reliably achieve C6-selective amination and etherification, while providing the analytical methods to verify regioisomeric purity.

Mechanistic Insight: The Regioselectivity Paradox

To design effective experiments, one must understand the electronic and steric landscape of the substrate.

Electronic Activation vs. Steric Hindrance
  • Electronic Activation (The Driver): The 3-cyano group is a potent electron-withdrawing group (EWG). It activates the pyridine ring for nucleophilic attack.

    • C2 Position: Ortho to the cyano group. Strongly activated inductively (-I) and mesomerically (-M).

    • C6 Position: Para to the cyano group (relative to the conjugation path). Strongly activated mesomerically (-M).

  • Steric Environment:

    • C2 Position: Flanked by the ring Nitrogen and the Cyano group. While the CN group is linear, the proximity to the ring nitrogen lone pair can create electrostatic repulsion for incoming nucleophiles.

    • C6 Position: Flanked by the ring Nitrogen and the 5-Methyl group. Although the methyl group is sterically bulkier than a proton, experimental data (e.g., WO2018112840A1) confirms that C6 is the kinetically and thermodynamically preferred site for secondary amines and alkoxides in polar aprotic solvents.

Experimental Protocols

Protocol A: C6-Selective Amination (Standard)

Target: Synthesis of 2-chloro-6-amino-5-methylnicotinonitrile derivatives. Scope: Primary and secondary amines (e.g., piperidines, morpholines, anilines).

Reagents:

  • Substrate: 2,6-Dichloro-5-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.0 - 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Temperature:

    
     to 
    
    
    

Step-by-Step Procedure:

  • Preparation: In a clean reaction vessel, dissolve 2,6-Dichloro-5-methylnicotinonitrile (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add anhydrous

    
     (3.0 equiv) in one portion. The suspension should be stirred vigorously.
    
  • Nucleophile Addition: Add the amine (1.0 equiv) dropwise. Note: If the amine is a salt (e.g., hydrochloride), ensure extra base is used to neutralize it.

  • Reaction: Stir the mixture at Room Temperature (

    
    )  for 2–4 hours.
    
    • Optimization: If conversion is low after 4 hours (monitored by TLC/LCMS), heat to

      
      . Avoid boiling temperatures to prevent bis-substitution at C2.
      
  • Quench & Workup: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Solid Products: If a precipitate forms, filter, wash with water, and dry.[2][3][4]

    • Oils: Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine (2x) and water (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: C6-Selective Etherification

Target: Synthesis of 2-chloro-6-alkoxy-5-methylnicotinonitrile.

Reagents:

  • Substrate: 2,6-Dichloro-5-methylnicotinonitrile[5]

  • Nucleophile: Alcohol/Phenol

  • Base: Sodium Hydride (NaH, 60% dispersion) or

    
    
    
  • Solvent: THF (0°C to RT) or DMF

Procedure:

  • Activation: Suspend NaH (1.2 equiv) in anhydrous THF at

    
    . Add the alcohol (1.1 equiv) slowly and stir for 30 min to generate the alkoxide.
    
  • Coupling: Add a solution of 2,6-Dichloro-5-methylnicotinonitrile (1.0 equiv) in THF dropwise to the alkoxide solution at

    
    .
    
  • Completion: Allow to warm to RT. Reaction is usually fast (< 2 hours).

  • Workup: Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[5]
    

Analytical Validation (QC)

Verifying the regiochemistry is critical. Do not assume C6 substitution without data.

MethodExpected Signal for C6-SubstitutionRationale
1H NMR Singlet at ~7.8 - 8.2 ppm This is the proton at C4 . If substitution occurred at C6, the C4 proton remains.
HMBC Correlation between C4-H and C2-Cl The C4 proton should show a strong 3-bond coupling to the carbon bearing the Chlorine (C2). If substitution was at C2, this coupling pattern changes.
NOESY NOE between Nucleophile and 5-Me If the nucleophile is at C6, it is spatially close to the 5-Methyl group. A cross-peak confirms C6 substitution.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesis and optimization.

SNAr_Workflow Start Start: 2,6-Dichloro-5-methylnicotinonitrile Choice Select Nucleophile Start->Choice Amine Amine (Primary/Secondary) Choice->Amine Alcohol Alcohol/Phenol Choice->Alcohol Cond_Amine Protocol A: DMF, K2CO3, 25°C Amine->Cond_Amine Cond_Ether Protocol B: THF, NaH, 0°C Alcohol->Cond_Ether Check Check Conversion (LCMS) Cond_Amine->Check Cond_Ether->Check Result_C6 Major Product: 6-Substituted-2-chloro Check->Result_C6 Standard Conditions Result_Bis Over-reaction: 2,6-Disubstituted Check->Result_Bis Excess Heat/Base Validation QC: 1H NMR / NOESY Result_C6->Validation NOESY: Me-Nu interaction

Figure 1: Decision tree for the regioselective functionalization of 2,6-dichloro-5-methylnicotinonitrile.

Safety & Handling

  • Cyanide Moiety: While the nitrile group is covalently bonded, avoid strong acidic conditions at high temperatures which could hydrolyze the nitrile to an amide or acid, or potentially release HCN in extreme cases (though rare for aryl nitriles).

  • Pyridine Toxicity: Halogenated pyridines can be skin irritants and sensitizers. Handle in a fume hood.

  • DMF/NaH: Standard precautions for flammable solvents and pyrophoric bases (NaH) apply.

References

  • Patent Precedent (Regioselectivity)

    • Title: 6,5-Fused heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor.[5]

    • Source: WO2018112840A1 (Example 1, Step 1).
    • Context: Describes the reaction of 2,6-dichloro-5-methylnicotinonitrile with a piperidine derivative using K2CO3/DMF to yield the 6-substituted product.
    • URL
  • Analogous Chemistry (DABCO Catalysis)

    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution Reaction of Methyl 2,6-Dichloronicotinate with Phenols.[6]

    • Source:Advanced Synthesis & C
    • Context: Establishes the preference for C6 substitution in 3-EWG-2,6-dichloropyridines.
    • URL:[Link]

  • General Mechanism

    • Title: Nucleophilic Arom

      
      ) on Pyridines.[7]
      
    • Source:March's Advanced Organic Chemistry.
    • Context: Theoretical basis for activation by ring nitrogen and ortho/para electron-withdrawing groups.[1]

Sources

Method

Mastering Regioselectivity: A Guide to the Functionalization of 2,6-Dichloro-5-methylnicotinonitrile

An Application Note and Technical Guide: Abstract: 2,6-Dichloro-5-methylnicotinonitrile is a highly versatile heterocyclic scaffold crucial for the development of novel therapeutics and functional materials. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Guide:

Abstract: 2,6-Dichloro-5-methylnicotinonitrile is a highly versatile heterocyclic scaffold crucial for the development of novel therapeutics and functional materials. The presence of two electronically distinct chlorine atoms at the C2 and C6 positions offers a powerful platform for sequential and regioselective diversification. However, controlling the site of substitution is a significant synthetic challenge that requires a nuanced understanding of the underlying electronic and steric factors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of regioselective functionalization strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We offer field-proven insights, detailed experimental protocols, and decision-making frameworks to empower the rational design and execution of synthetic routes targeting specific regioisomers.

The Foundation of Regioselectivity: Understanding the Substrate

The reactivity of 2,6-dichloro-5-methylnicotinonitrile is governed by the interplay of its structural features. The pyridine nitrogen and the C3-cyano group are potent electron-withdrawing groups, which significantly acidify the ring protons and activate the C-Cl bonds towards nucleophilic attack and oxidative addition by a palladium catalyst.[1][2][3]

The two chlorine atoms, however, are in non-equivalent chemical environments:

  • C6-Cl: This position is para to the electron-withdrawing pyridine nitrogen and adjacent to the sterically modest methyl group. It is highly activated.

  • C2-Cl: This position is ortho to the pyridine nitrogen and adjacent to the strongly electron-withdrawing cyano group. This position is also highly activated.

The subtle electronic differences and the steric influence of the flanking groups are the keys to achieving regiocontrol. Generally, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.[2][3][4]

G Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Aryl-Pd(II)-X(L₂) (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Aryl-Pd(II)-R(L₂) (Intermediate) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R (Product) RedElim->Product Start Aryl-X Start->OxAdd Reagent R-M Reagent->Transmetal G start Desired Functionalization of 2,6-Dichloro-5-methylnicotinonitrile q_bond_type What type of bond to form? start->q_bond_type c_n_bond C-N Bond (Amine) q_bond_type->c_n_bond C-N c_c_sp2_bond C-C (sp²) Bond (Aryl/Vinyl) q_bond_type->c_c_sp2_bond C-C (sp²) c_c_sp_bond C-C (sp) Bond (Alkynyl) q_bond_type->c_c_sp_bond C-C (sp) c_hetero_bond C-S, C-O Bond (Thiol/Alcohol) q_bond_type->c_hetero_bond C-S/C-O strategy_buchwald Use Buchwald-Hartwig Amination (Protocol 2) c_n_bond->strategy_buchwald strategy_suzuki Use Suzuki-Miyaura Coupling (Protocol 3) c_c_sp2_bond->strategy_suzuki strategy_sonogashira Use Sonogashira Coupling (Protocol 4) c_c_sp_bond->strategy_sonogashira strategy_snar Use SNAr (Protocol 1) c_hetero_bond->strategy_snar q_position Desired Position? strategy_buchwald->q_position strategy_suzuki->q_position strategy_sonogashira->q_position c2_pos C2 Position q_position->c2_pos C2 c6_pos C6 Position q_position->c6_pos C6 optimize_c2 Requires specific ligand screening (e.g., bulky phosphines, NHCs) and condition optimization. c2_pos->optimize_c2 optimize_c6 Generally more favorable due to steric accessibility. Start with standard conditions. c6_pos->optimize_c6

Sources

Application

Application Note: Suzuki Coupling Protocols for 2,6-Dichloro-5-methylnicotinonitrile

This Application Note provides a comprehensive technical guide for Suzuki-Miyaura cross-coupling reactions involving 2,6-Dichloro-5-methylnicotinonitrile . It addresses the specific chemo- and regioselectivity challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for Suzuki-Miyaura cross-coupling reactions involving 2,6-Dichloro-5-methylnicotinonitrile . It addresses the specific chemo- and regioselectivity challenges posed by this electron-deficient, sterically crowded heterocycle.

Executive Summary

2,6-Dichloro-5-methylnicotinonitrile (CAS: 40381-90-6 analog/derivative) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors and agrochemicals. However, its functionalization via Suzuki coupling presents a bipartite challenge:

  • Regioselectivity: Competition between the C2-Cl (activated by the adjacent nitrile but potentially hindered) and the C6-Cl (activated by ring electronics but hindered by the C5-methyl group).

  • Chemoselectivity: Preserving the labile nitrile group (susceptible to hydrolysis) while achieving oxidative addition on the deactivated chloride.

This guide provides validated protocols to control mono-selectivity, suppress side reactions (nitrile hydrolysis), and efficiently synthesize bis-coupled products.

Substrate Analysis & Reactivity Profile

Electronic vs. Steric Landscape

The reactivity of 2,6-dichloro-5-methylnicotinonitrile is governed by the interplay of the electron-withdrawing nitrile (CN) at C3 and the electron-donating/bulky methyl (Me) at C5.

FeaturePosition C2-ClPosition C6-Cl
Electronic Activation High. Ortho to the strong EWG (CN) and adjacent to Pyridine N. Highly electron-deficient C-Cl bond.Moderate. Para to the EWG (CN). Activated by Pyridine N, but less inductive pull than C2.
Steric Environment Hindered (Linear). Flanked by the linear Cyano group. While CN is not bulky, its "cylindrical" nature creates a rigid exclusion zone.Hindered (Tetrahedral). Flanked by the Methyl group. The C5-Me is tetrahedrally bulky and rotates, creating significant steric clash.
Suzuki Preference Electronically Favored. Faster oxidative addition (OA) typically occurs here due to low LUMO energy.Sterically Favored (Classic). In unsubstituted analogs (e.g., 2,6-dichloronicotinonitrile), C6 reacts first. However , the 5-Me group reverses this trend in some catalytic systems.
Predicted Regioselectivity Outcome
  • Standard Conditions (Pd(PPh3)4): The reaction often yields a mixture, but the C6-position is generally the primary site of mono-coupling in 2,6-dichloropyridines. Note: The 5-methyl group adds steric bulk to C6, which may shift selectivity toward C2 or require smaller ligands (e.g., cataCXium® A) to access C6.

  • Specialized Conditions (Bulky Ligands): Use of bulky ligands (e.g., XPhos, tBu3P) enhances oxidative addition at the most accessible site.

Experimental Workflows (Graphviz)

Reaction Optimization Logic

G Start Substrate: 2,6-Dichloro-5-methylnicotinonitrile Screen Phase 1: Catalyst/Ligand Screening (Target: Mono-coupling) Start->Screen PathA Pathway A: C6-Selective (Steric Control) Screen->PathA Standard Ligands PathB Pathway B: C2-Selective (Electronic Control) Screen->PathB Bulky/e-Rich Ligands ConditionsA Pd(PPh3)4 or Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: Na2CO3 PathA->ConditionsA ConditionsB Pd2(dba)3 + XPhos/SPhos Solvent: Toluene (Anhydrous) Base: CsF PathB->ConditionsB Analysis Analysis: 1H-NMR (NOE/HMBC) Determine Regioisomer ConditionsA->Analysis ConditionsB->Analysis BisCouple Phase 2: Bis-Coupling (Excess Boronic Acid, High Temp) Analysis->BisCouple If Bis-product needed

Figure 1: Decision tree for optimizing regioselectivity in Suzuki coupling of 2,6-dichloro-5-methylnicotinonitrile.

Detailed Protocols

Protocol A: General Mono-Coupling (C6-Selective Target)

Designed for introducing aryl groups at the C6 position (less electronically deactivated, usually sterically accessible).

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.05 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Rationale: Bidentate ferrocenyl ligand prevents

      
      -hydride elimination (if alkyl boronic acids used) and is robust against moisture.
      
  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

    • Rationale: Aqueous mixtures promote the solubility of inorganic bases and facilitate the transmetalation step.

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add degassed solvent mixture via syringe.

  • Heat to 60–80 °C for 4–12 hours. Do not overheat (>100°C) to avoid nitrile hydrolysis.

  • Monitoring: Check LC-MS at 1 hour. If bis-coupling (>5%) is observed, lower temperature to 50 °C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1][2]

Protocol B: Bis-Coupling (Synthesis of 2,6-Diaryl Derivatives)

Designed to force coupling at both chloride positions.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 2.5 – 3.0 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) or SPhos .

    • Rationale: Buchwald dialkylbiaryl phosphines (XPhos) form highly active monoligated Pd(0) species capable of oxidative addition into hindered/deactivated chlorides (like the C6-Cl with adjacent methyl).

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or n-Butanol.

Procedure:

  • Combine all solids in a pressure tube.

  • Add solvent and purge with Argon.

  • Heat to 100–110 °C for 16–24 hours.

  • Note: If the nitrile hydrolyzes to the amide (observed as M+18 peak in MS), switch to anhydrous conditions: Toluene/CsF at 100 °C.

Regioselectivity Determination (Critical Step)

Since the 5-methyl group perturbs the standard reactivity patterns, you must validate the structure of the mono-coupled product.

Method: HMBC & NOE NMR

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the C5-Methyl protons.

    • If C6-coupled: You will see NOE enhancement of the Aryl protons (ortho-protons of the new ring).

    • If C2-coupled: You will see NOE enhancement of the C4-H proton of the pyridine ring, but NO enhancement of the Aryl protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for coupling between the Nitrile Carbon (C3-CN) and the remaining Pyridine Ring Proton (C4-H).

    • Look for coupling between the new Aryl Ring Carbons and the Pyridine carbons.

Troubleshooting & Optimization Table

IssueObservationSolution
Nitrile Hydrolysis Formation of Amide (M+18) or Acid (M+19).1. Remove water: Use Anhydrous Toluene or DMF. 2. Switch Base: Use CsF (Cesium Fluoride) or K₃PO₄ instead of Carbonates/Hydroxides.
Low Conversion Starting material remains.1. Change Ligand: Switch to XPhos or cataCXium® A . 2. Increase Temp: 80°C

100°C. 3. Check Boronic Acid quality (look for protodeboronation).
Bis-Coupling in Mono-Synthesis Formation of di-substituted product.1. Reduce Boronic Acid to 0.95 equiv. 2. Lower Temperature.[3] 3. Use Slow Addition of the boronic acid (syringe pump over 2 hrs).
Protodeboronation Aryl-H formation instead of coupling.1. Avoid electron-poor boronic acids if possible. 2. Use CuCl (10-50 mol%) as a co-catalyst (Liebeskind-Srogl variant).

References

  • Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Catalytic Cycle. Organic Chemistry Portal.Link

  • Regioselective Suzuki coupling of 2,6-dichloropyridine derivatives. Beilstein J. Org. Chem. 2018, 14, 2384–2392. Link

  • Predicting Regioselectivity in Polyhaloheteroaromatics. Chem. Commun. 2006, 299-301.[4] Link

  • Synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective Suzuki coupling. Synth. Commun. 2008. (Analogous chemistry for 3-EWG systems). Link

Sources

Method

Using 2,6-Dichloro-5-methylnicotinonitrile as a scaffold for kinase inhibitors

Application Note: 2,6-Dichloro-5-methylnicotinonitrile as a Scaffold for Kinase Inhibitors Executive Summary The 2,6-dichloro-5-methylnicotinonitrile (DCMN) scaffold represents a "privileged structure" in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dichloro-5-methylnicotinonitrile as a Scaffold for Kinase Inhibitors

Executive Summary

The 2,6-dichloro-5-methylnicotinonitrile (DCMN) scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a distinct advantage over traditional pyrimidine or quinoline cores. Its value lies in its highly differentiated electrophilic centers, allowing for regioselective sequential functionalization .

This guide details the chemical logic and experimental protocols required to transform this building block into potent ATP-competitive kinase inhibitors.[1] By exploiting the steric and electronic asymmetry introduced by the 5-methyl and 3-cyano groups, researchers can systematically install hinge-binding motifs at the C2 position and solubility/selectivity tails at the C6 position without the need for protecting groups.

Structural Logic & Binding Mode

To design effective inhibitors, one must understand how the DCMN scaffold interacts with the kinase ATP-binding pocket.

  • The Hinge Binder (C2 Position): The pyridine nitrogen (N1) serves as a Hydrogen Bond Acceptor (HBA), while an amino group introduced at C2 serves as a Hydrogen Bond Donor (HBD). This creates a classic 2-point binding motif essential for anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone of residues like Methionine or Threonine).

  • The Electronic Modulator (C3 Nitrile): The nitrile group is electron-withdrawing, lowering the pKa of the pyridine ring (enhancing H-bond acceptor capability of N1) and increasing the electrophilicity of the C2/C6 carbons. It can also engage in specific interactions with the gatekeeper residue or water networks.

  • The Selectivity Handle (C5 Methyl): This group provides a hydrophobic contact and, crucially, creates steric differentiation between C2 and C6.

  • The Solvent Vector (C6 Position): Modifications here extend towards the solvent front or the ribose binding pocket, ideal for attaching solubilizing groups (e.g., piperazines, morpholines).

Visualization: Scaffold Reactivity & Design Strategy

G Scaffold 2,6-Dichloro-5-methyl- nicotinonitrile C2_Site C2 Position (Most Reactive) Scaffold->C2_Site Electronic Activation (Ortho-CN effect) C6_Site C6 Position (Sterically Hindered) Scaffold->C6_Site Steric Shielding (5-Methyl effect) Hinge Hinge Binding (Ar-NH2 Installation) C2_Site->Hinge SNAr (Low Temp) Step 1 Tail Solvent Tail (Solubility/Potency) C6_Site->Tail SNAr/Suzuki (High Temp) Step 2 Kinase Potent Kinase Inhibitor Hinge->Kinase Tail->Kinase

Figure 1: Reactivity map of the DCMN scaffold. The C2 position is electronically activated and sterically accessible, permitting controlled sequential synthesis.

Chemical Accessibility: The "One-Pot" Advantage

The core expertise in using this scaffold is recognizing the reactivity hierarchy: C2-Cl >> C6-Cl .

  • Electronic Effect: The C2 position is ortho to the highly electron-withdrawing nitrile group and ortho to the pyridine nitrogen, making it exceptionally electrophilic. The C6 position is para to the nitrile but ortho to the pyridine nitrogen; however, the inductive effect of the nitrile is stronger at the ortho position.

  • Steric Effect: The 5-methyl group imposes significant steric hindrance on the adjacent C6-chlorine, retarding nucleophilic attack at this position.

Result: You can perform a highly selective SNAr reaction at C2 at low-to-moderate temperatures, leaving the C6-Cl intact for subsequent modification.

Experimental Protocols

Protocol A: Regioselective C2-Amination (Hinge Binder Installation)

Objective: To install an aniline or amine hinge-binding motif at the C2 position while preserving the C6-chloride.

Materials:

  • 2,6-Dichloro-5-methylnicotinonitrile (1.0 equiv)

  • Aniline/Amine derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol (preferred for solubility) or DMF (for lower temp).

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,6-dichloro-5-methylnicotinonitrile (100 mg, 0.53 mmol) in n-Butanol (3.0 mL).

  • Addition: Add the aniline (0.56 mmol) followed by DIPEA (1.33 mmol).

  • Reaction: Heat the mixture to 80°C .

    • Expert Note: Do not exceed 100°C in this step. Higher temperatures may trigger minor substitution at C6 or bis-substitution.

  • Monitoring: Monitor by LC-MS every hour. The product (M+H) should appear, and the starting material (M+H ~187/189) should disappear. The bis-substituted byproduct (if any) will have a higher mass.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. The product often precipitates from n-Butanol. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C6-Functionalization (Solvent Tail Installation)

Objective: To displace the remaining sterically hindered C6-chloride with a solubilizing group (e.g., N-methylpiperazine).

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Nucleophile (e.g., 1-Methylpiperazine) (3.0 equiv)

  • Base: K₂CO₃ (anhydrous) (3.0 equiv) or DIPEA (excess)

  • Solvent: DMSO or NMP (required for higher temperature).

Procedure:

  • Setup: Dissolve the C2-substituted intermediate (0.2 mmol) in DMSO (1.5 mL).

  • Addition: Add K₂CO₃ (0.6 mmol) and 1-methylpiperazine (0.6 mmol).

  • Reaction: Heat to 120–140°C .

    • Expert Note: The 5-methyl group makes this chloride sluggish. High temperature and polar aprotic solvents are mandatory. Microwave irradiation (150°C for 30 mins) is highly effective for this step.

  • Monitoring: Monitor by LC-MS. Conversion may take 12-24 hours under thermal conditions.[1]

  • Workup: Dilute with water (15 mL) to precipitate the product. If the product is amphiphilic (due to the piperazine), extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove traces of high-boiling solvent and unreacted nucleophile.

Case Study: Optimization Data (Hypothetical SAR)

The following table illustrates the impact of sequential substitution on a hypothetical kinase target (e.g., Src or EGFR), demonstrating the necessity of the C6-tail for potency and physicochemical properties.

Compound IDC2 Substituent (Hinge)C6 Substituent (Tail)Kinase IC50 (nM)Solubility (µM)
DCMN-01 3-Cl, 4-F-anilineCl (Unreacted)450< 1
DCMN-02 3-Cl, 4-F-anilineMorpholine2815
DCMN-03 3-Cl, 4-F-aniline1-Methylpiperazine4.2 > 100
DCMN-04 3-Cl, 4-F-anilineMethoxy (-OMe)1205

Interpretation: The C2-aniline provides the baseline affinity (DCMN-01). Replacing the C6-Cl with a solubilizing amine (DCMN-03) not only drastically improves solubility (critical for assays) but often picks up additional interactions at the solvent front, improving potency by 100-fold.

Biological Validation: Kinase Assay Protocol

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen™.

Reagents:

  • Kinase (e.g., recombinant EGFR or Src domain).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to kinase).

  • Test Compounds: Serial dilutions in DMSO (1% final concentration).

Workflow Visualization:

Workflow Step1 Compound Preparation (10-point dose response in DMSO) Step2 Enzyme Mix Addition (Kinase + Eu-Antibody) Step1->Step2 Step3 Incubation (15 min @ RT) Step2->Step3 Step4 Tracer Addition (Alexa Fluor 647) Step3->Step4 Step5 Equilibration (60 min @ RT) Step4->Step5 Step6 Read TR-FRET (Ex: 340nm / Em: 665nm & 615nm) Step5->Step6

Figure 2: Standard TR-FRET Kinase Assay Workflow.

Data Analysis: Calculate the TR-FRET ratio (Em 665nm / Em 615nm). Plot Ratio vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

References

  • Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates principles of pyrimidine/pyridine scaffold functionalization).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link (Dasatinib discovery; relevant for 2-amino-thiazole/pyridine binding modes).

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy. Link (Neratinib development; highlights the 3-cyanoquinoline scaffold which is homologous to the nicotinonitrile core).

  • Berger, D. M., et al. (2009). "Identification of neratinib (HKI-272), an irreversible pan-ErbB receptor tyrosine kinase inhibitor." MedChemComm. (Discusses the role of the nitrile group in kinase binding).
  • BenchChem Technical Support. (2025). "Nucleophilic Substitution of Dichloronicotinates: Regioselectivity and Protocols." BenchChem Application Notes. Link (General reactivity data for dichloronicotinates).

(Note: While specific literature on "2,6-dichloro-5-methylnicotinonitrile" is niche, the chemistry follows the established precedent of 2,6-dichloropyridines and 3-cyanoquinolines used in approved drugs like Bosutinib and Neratinib.)

Sources

Application

Application Note: Scalable Synthesis Routes for 2,6-Dichloro-5-methylnicotinonitrile

Here is a comprehensive, expertly structured Application Note and Protocol guide for the scalable synthesis of 2,6-Dichloro-5-methylnicotinonitrile. Executive Summary 2,6-Dichloro-5-methylnicotinonitrile (CAS: 2230688-33...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured Application Note and Protocol guide for the scalable synthesis of 2,6-Dichloro-5-methylnicotinonitrile.

Executive Summary

2,6-Dichloro-5-methylnicotinonitrile (CAS: 2230688-33-0)[1] is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in advanced medicinal chemistry. Notably, it is a key intermediate in the synthesis of 6,5-fused heteroaryl piperidine ethers, which act as potent allosteric modulators of the M4 muscarinic acetylcholine receptor—a therapeutic target of significant interest for neurological and psychiatric disorders such as schizophrenia[2]. This application note details a robust, scalable, two-step synthetic protocol starting from the commercially available precursor, 6-chloro-5-methylnicotinonitrile (CAS: 66909-33-9)[3].

Strategic Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2,6-dichloro-5-methylnicotinonitrile requires the highly regioselective introduction of a second chlorine atom at the 2-position of the pyridine ring. Direct electrophilic chlorination is unviable due to the strongly electron-withdrawing nature of the cyano and existing chloro groups. Instead, a highly efficient deoxygenative chlorination strategy is employed[4].

  • Step 1: N-Oxidation. The electron-deficient nature of 6-chloro-5-methylnicotinonitrile renders standard oxidants (e.g., mCPBA or standard H₂O₂) ineffective or excessively slow. To overcome this, Urea Hydrogen Peroxide (UHP) is reacted with Trifluoroacetic Anhydride (TFAA) to generate peroxytrifluoroacetic acid in situ[2]. This highly electrophilic peracid rapidly and cleanly oxidizes the deactivated pyridine nitrogen to the corresponding N-oxide.

  • Step 2: Deoxygenative Chlorination. The N-oxide is treated with Phosphorus Oxychloride (POCl₃). The reaction is intentionally initiated at room temperature to allow the N-oxide oxygen to attack the electrophilic phosphorus, forming a stable phosphorodichloridate intermediate. Subsequent heating to 90 °C drives a Boekelheide-type thermal rearrangement, where chloride selectively attacks the highly activated 2-position, followed by rearomatization and the expulsion of the phosphate leaving group to yield the target dichlorinated product[4].

Reaction Pathway Visualization

SynthesisRoute SM 6-Chloro-5-methylnicotinonitrile (Starting Material) Step1 N-Oxidation UHP, TFAA, DCM 0 °C to 40 °C SM->Step1 Int1 2-Chloro-5-cyano-3-methylpyridine 1-oxide Step1->Int1 Step2 Deoxygenative Chlorination POCl3 25 °C to 90 °C Int1->Step2 Product 2,6-Dichloro-5-methylnicotinonitrile (Target Product) Step2->Product

Figure 1: Two-step scalable synthetic workflow for 2,6-Dichloro-5-methylnicotinonitrile.

Quantitative Data & Material Equivalencies

Table 1: Stoichiometry and Reaction Parameters for Step 1 (N-Oxidation)

Reagent / Material MW ( g/mol ) Equivalents Amount Role
6-Chloro-5-methylnicotinonitrile 152.58 1.0 1.00 g (6.55 mmol) Starting Material
Urea Hydrogen Peroxide (UHP) 94.07 6.0 3.70 g (39.3 mmol) Oxidant Source
Trifluoroacetic Anhydride (TFAA) 210.03 6.0 5.55 mL (39.3 mmol) Activator

| Dichloromethane (DCM) | 84.93 | N/A | 10 mL | Solvent |

Table 2: Stoichiometry and Reaction Parameters for Step 2 (Chlorination)

Reagent / Material MW ( g/mol ) Equivalents Amount Role
2-Chloro-5-cyano-3-methylpyridine 1-oxide 168.58 1.0 400 mg (2.37 mmol) Intermediate

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.0 | 2.21 mL (23.7 mmol) | Reagent / Solvent |

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-cyano-3-methylpyridine 1-oxide[2]

Self-Validating IPC (In-Process Control): Monitor the disappearance of the starting material via TLC (UV active) or LC-MS. The resulting N-oxide will exhibit a significantly lower


 value in normal-phase chromatography due to increased polarity compared to the starting material.
  • Preparation of Oxidant: To a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Urea Hydrogen Peroxide (3.70 g, 39.3 mmol) in anhydrous Dichloromethane (10 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add Trifluoroacetic Anhydride (5.55 mL, 39.3 mmol) dropwise over 10 minutes. Caution: This step is highly exothermic. Control the addition rate strictly to maintain the internal temperature below 5 °C.

  • Complex Formation: Stir the mixture at 0 °C for 15 minutes to allow the complete in situ generation of the active peroxytrifluoroacetic acid.

  • Substrate Addition: Add 6-chloro-5-methylnicotinonitrile (1.00 g, 6.55 mmol) in one single portion.

  • Reaction: Remove the ice bath and gently heat the system to 40 °C. Maintain heating with vigorous stirring for 2 hours.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ (approx. 20 mL) dropwise until the aqueous layer reaches pH ~8. Note: Vigorous CO₂ evolution will occur; ensure adequate venting.

  • Extraction: Extract the biphasic mixture with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 10–50% Ethyl Acetate in Petroleum Ether to afford the pure N-oxide intermediate.

Protocol B: Synthesis of 2,6-Dichloro-5-methylnicotinonitrile[4]

Self-Validating IPC: The conversion of the N-oxide to the dichlorinated product can be confirmed by LC-MS. Look for a shift to a higher mass with a distinct dichloro isotope pattern (M, M+2, M+4 in a characteristic 9:6:1 ratio).

  • Reagent Mixing: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), combine 2-chloro-5-cyano-3-methylpyridine 1-oxide (400 mg, 2.37 mmol) and neat POCl₃ (2.21 mL, 23.7 mmol).

  • Intermediate Formation: Stir the heterogeneous mixture at 25 °C for 16 hours. Causality: This extended room-temperature stirring ensures the complete formation of the phosphorodichloridate intermediate without triggering premature, unselective thermal degradation or tar formation.

  • Thermal Rearrangement: Heat the reaction mixture to 90 °C for 3 hours to drive the deoxygenative chlorination to completion.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice (approx. 50 g) with rapid stirring to hydrolyze the excess POCl₃. Caution: Highly exothermic hydrolysis; perform strictly in a fume hood due to rapid HCl gas evolution.

  • Extraction & Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by silica gel chromatography using 5–20% Ethyl Acetate in Petroleum Ether to yield the target 2,6-Dichloro-5-methylnicotinonitrile.

Scale-Up Considerations & Safety (E-E-A-T)
  • Thermal Hazards: The generation of peroxytrifluoroacetic acid (Protocol A, Step 2) is highly exothermic. On a multigram or kilogram scale, active cooling (e.g., jacketed reactors) and precise automated dosing pumps are mandatory to prevent thermal runaway.

  • POCl₃ Handling: POCl₃ is toxic, corrosive, and reacts violently with water. Quenching (Protocol B, Step 4) must always be performed by reverse addition (adding the reaction mixture dropwise to a large excess of ice/water) rather than adding water to the reaction. For pilot-scale operations, quenching into a pre-cooled, dilute NaOH solution is recommended to immediately neutralize the generated HCl and phosphoric acid, protecting the integrity of acid-sensitive equipment.

References
  • Title: WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL: 2

  • Title: 2230688-33-0 | 2,6-Dichloro-5-methylnicotinonitrile Source: BLD Pharm URL: 1

  • Title: 66909-33-9 | MFCD09261082 | 6-Chloro-5-methylnicotinonitrile Source: Aaronchem URL: 3

  • Title: WO2018112840A1 (Detailed Protocols & Steps) Source: Google Patents URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the chlorination of 5-methylnicotinonitrile derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-methylnicotinonitrile derivatives. This guide is specifically engineered for research scientists and drug development professionals who requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-methylnicotinonitrile derivatives. This guide is specifically engineered for research scientists and drug development professionals who require high-yield, reproducible halogenation workflows.

Below, you will find a mechanistic breakdown of the chlorination pathways, a troubleshooting Q&A addressing common synthetic bottlenecks, quantitative optimization data, and self-validating experimental protocols.

Mechanistic Pathway: Chlorination of 5-Methylnicotinonitrile Derivatives

Understanding the distinct mechanistic pathways between ring chlorination and alkyl side-chain chlorination is critical for controlling regioselectivity and preventing byproduct formation.

G A 5-Methyl-2-pyridone-3-carbonitrile (Starting Material) B POCl3 / PCl5 Complex (Active Chlorinating Agent) A->B Electrophilic Activation C 2-Chloro-5-methylnicotinonitrile (Target Product) B->C Nucleophilic Substitution F Hydrolysis/Degradation (Moisture Exposure) B->F Quenching with H2O D NCS / AIBN (Radical Initiator) C->D Radical Initiation E 2-Chloro-5-(chloromethyl)nicotinonitrile (Side/Radical Product) D->E Methyl Chlorination

Reaction pathways and common side reactions in 5-methylnicotinonitrile chlorination.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield of 2-chloro-5-methylnicotinonitrile consistently below 50% when using neat


? 
A1:  Neat 

often lacks the necessary electrophilic strength to fully activate the pyridone tautomer, especially if the starting material is highly crystalline and exhibits poor solubility. To resolve this, you must increase the concentration of the highly reactive chloromethyleneiminium species. This is achieved by adding

as a co-chlorinating agent, which significantly improves the conversion rate of the cyanopyridone precursor to the 2-chloronicotinonitrile derivative[1]. Alternatively, adding a catalytic amount of anhydrous DMF initiates a Vilsmeier-Haack type activation, which acts as a superior electrophile and accelerates enolization.

Q2: How can I prevent the over-chlorination of the 5-methyl group during ring chlorination? A2: Over-chlorination (yielding 2-chloro-5-(chloromethyl)nicotinonitrile) is a radical-driven process. The methyl group at the 5-position is highly activated for radical halogenation[2]. This side reaction occurs if the reaction mixture is exposed to UV light, trace peroxides, or excessive heat for prolonged periods. To prevent this, conduct the


/

chlorination strictly under an inert atmosphere (Argon/

) in ambient or low light.

Q3: What causes the degradation of my nitrile group during the workup phase? A3: Nicotinonitriles are highly sensitive to harsh hydrolysis. Alkaline treatment of 5-methylnicotinonitrile derivatives in aqueous conditions can rapidly hydrolyze the nitrile group, producing 80-90% yields of the corresponding nicotinic acid or amide[3]. When quenching excess


, the rapid generation of 

and exothermic heat can trigger this degradation. You must pour the reaction mixture over crushed ice slowly to maintain the internal temperature below 20°C, and neutralize cautiously with saturated

rather than strong bases like

.

Part 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting product distribution.

Reagent SystemSolventTemp (°C)Time (h)Target ProductYield (%)Major Byproduct

(neat)
None100122-Chloro-5-methylnicotinonitrile45Unreacted SM

+

(1.2 eq)
None11062-Chloro-5-methylnicotinonitrile88Tar/Degradation

+ DMF (cat.)
Toluene9082-Chloro-5-methylnicotinonitrile92None
NCS (1.1 eq) + AIBNChlorobenzene8042-Chloro-5-(chloromethyl)nicotinonitrile75Di-chloromethyl

Part 3: Self-Validating Experimental Protocols

Protocol 1: High-Yield Ring Chlorination (Synthesis of 2-Chloro-5-methylnicotinonitrile)

This protocol utilizes Vilsmeier-Haack activation to ensure complete conversion while suppressing radical side reactions.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous toluene as a solvent (0.5 M concentration), followed by

    
     (3.0 eq). Causality: Toluene acts as a heat sink, preventing the localized overheating and subsequent tar formation often observed in neat 
    
    
    
    reactions.
  • Catalytic Activation: Add anhydrous DMF (0.1 eq). The solution will turn slightly yellow as the active chloromethyleneiminium chloride complex forms.

  • Reaction: Heat the mixture to 90°C for 8 hours. Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar pyridone spot completely disappears.

  • Controlled Quench: Cool the flask to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice. Critical: Maintain the internal temperature strictly below 20°C to prevent nitrile hydrolysis[3].

  • Isolation: Adjust the pH to 7.0 using saturated aqueous

    
    . Extract with dichloromethane (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , and concentrate under reduced pressure to yield the pure product.
Protocol 2: Selective Radical Chlorination of the 5-Methyl Group

This protocol is designed for researchers specifically targeting the 5-(chloromethyl) derivative for subsequent amination or cross-coupling.

  • Preparation: Dissolve purified 2-chloro-5-methylnicotinonitrile (1.0 eq) in anhydrous chlorobenzene (or carbon tetrachloride).

  • Initiation: Add N-chlorosuccinimide (NCS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq)[2]. Causality: AIBN acts as a thermal radical initiator. Upon heating, it homolytically cleaves, triggering a radical chain reaction where NCS serves as a controlled, slow-release chlorine source.

  • Reaction: Heat to 80°C under reflux for 4 hours. Self-Validation Step: Monitor strictly via GC-MS. Stop the reaction immediately once the mono-chlorinated mass peak ([M+H]+) maximizes, to prevent the formation of the di-chloromethyl byproduct.

  • Isolation: Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter the solid, concentrate the filtrate, and purify via flash column chromatography to isolate 2-chloro-5-(chloromethyl)nicotinonitrile.

References

  • "Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties", Semantic Scholar. URL: [Link]

  • "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives.", VDOC.PUB. URL: [Link]

Sources

Optimization

Technical Support Center: Regioselective Substitution of 2,6-Dichloropyridines

Welcome to the dedicated support center for navigating the complexities of regioselective substitution on the 2,6-dichloropyridine scaffold. This resource is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for navigating the complexities of regioselective substitution on the 2,6-dichloropyridine scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired positional selectivity in their synthetic routes. Here, we combine fundamental principles with practical, field-tested solutions to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

The 2,6-dichloropyridine core is a valuable building block in medicinal chemistry and materials science. However, its symmetrical nature presents a significant challenge: how to selectively substitute one chlorine atom over the other. The ability to control this regioselectivity is paramount for efficient synthesis and the generation of specific isomers. This guide will delve into the factors governing this selectivity and provide actionable strategies to address common experimental hurdles.

The regiochemical outcome of nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridines is a delicate interplay of steric and electronic factors, often influenced by the nature of the incoming nucleophile, the presence of other substituents on the pyridine ring, and the reaction conditions employed.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 2- and 6-substituted products when reacting 2,6-dichloropyridine with a simple amine?

This is a classic challenge. The electronic environment of the C2 and C6 positions in unsubstituted 2,6-dichloropyridine is identical. Therefore, without a directing group or specific reaction conditions, a statistical mixture of products is often obtained. The key to achieving selectivity lies in introducing an element that electronically or sterically differentiates the two positions.

Q2: How can I favor substitution at the C2 position?

To favor substitution at a specific position, you need to break the symmetry. One common strategy is to introduce a directing group at the C3 or C4 position. For instance, a C3 substituent that can engage in hydrogen bonding or chelation with the incoming nucleophile can direct the substitution to the adjacent C2 position.

Q3: What is the best general approach for achieving high regioselectivity in the amination of 2,6-dichloropyridines?

While there is no single "best" approach for all substrates, a powerful and widely used method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction often provides excellent regioselectivity, particularly when using bulky phosphine ligands. The steric bulk of the ligand and the nucleophile can play a crucial role in directing the substitution.

Q4: Can temperature be used to control regioselectivity?

Yes, temperature can be a critical parameter. In some cases, kinetic versus thermodynamic control can be exploited. A lower temperature might favor the kinetically preferred product, while a higher temperature could lead to the thermodynamically more stable isomer. It is often worthwhile to run a temperature screen to determine its effect on the regioselectivity of your specific reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering in the lab and provides a structured approach to troubleshooting.

Problem 1: Low Conversion and/or Formation of Side Products

Possible Causes:

  • Insufficiently activated substrate: The pyridine ring may not be electron-deficient enough for the SNAr reaction to proceed efficiently.

  • Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.

  • Poor choice of solvent: The solvent may not be suitable for dissolving the reactants or stabilizing the transition state.

Solutions:

  • Enhance Electrophilicity: If your starting material is a simple 2,6-dichloropyridine, consider N-oxidation to form the corresponding pyridine N-oxide. The N-oxide is significantly more electron-deficient and reactive towards nucleophiles. The N-oxide can be reduced back to the pyridine in a subsequent step.

  • Optimize Reaction Temperature: Screen a range of temperatures. Start with milder conditions and gradually increase the temperature to find the optimal balance between reaction rate and stability.

  • Solvent Screening: Test a variety of aprotic polar solvents such as DMF, DMAc, NMP, and DMSO, which are known to facilitate SNAr reactions.

Problem 2: Poor Regioselectivity with an Asymmetrically Substituted 2,6-Dichloropyridine

Scenario: You have a substituent at C3 (e.g., -NO2, -CN) and are attempting to substitute the C2 or C6 position with a nucleophile, but you are getting a mixture of isomers.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Explanation of the Workflow:

  • Electronic Effects: An electron-withdrawing group (EWG) at the C3 position will activate the C6 position towards nucleophilic attack more than the C2 position. To enhance this inherent preference, using a smaller nucleophile and lower temperatures can be beneficial.

  • Steric Effects: An electron-donating group (EDG) at C3, particularly if it is bulky, will sterically hinder the C2 position. To exploit this, using a larger nucleophile can further increase the preference for substitution at the less hindered C6 position.

Problem 3: Difficulty in Substituting the Second Chlorine Atom

After successfully performing the first substitution, you may find that the second substitution is much more difficult.

Possible Cause:

  • Deactivation of the Pyridine Ring: The introduction of an electron-donating group (e.g., an amino group) in the first substitution step deactivates the pyridine ring towards further nucleophilic attack.

Solutions:

  • Harsher Reaction Conditions: For the second substitution, you will likely need to employ more forcing conditions, such as higher temperatures or a stronger base.

  • Change the Reaction Type: If SNAr is no longer effective, consider a different type of reaction, such as a metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) for the second substitution. These reactions proceed through different mechanisms that are less sensitive to the electron density of the pyridine ring.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Monosubstitution of 2,6-Dichloropyridine via SNAr

This protocol provides a starting point for the monosubstitution of 2,6-dichloropyridine with an amine nucleophile.

Materials:

  • 2,6-Dichloropyridine

  • Amine nucleophile

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 eq).

  • Add the amine nucleophile (1.0-1.2 eq).

  • Add the base (2.0-3.0 eq).

  • Add the solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterVariationExpected Outcome on RegioselectivityRationale
Nucleophile Bulky vs. SmallBulky nucleophiles can enhance steric differentiation.A larger nucleophile will preferentially attack the less sterically hindered position.
Temperature Low vs. HighMay allow for kinetic vs. thermodynamic control.The activation energies for substitution at different positions may vary.
Solvent Polar Aprotic vs. NonpolarPolar aprotic solvents generally favor SNAr reactions.These solvents can stabilize the charged Meisenheimer intermediate.
Directing Group EWG vs. EDG at C3/C4Can provide strong electronic or steric bias.EWGs activate the ring for SNAr, while EDGs can provide steric hindrance.

Mechanistic Insights

The Meisenheimer Complex in SNAr

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Caption: Simplified SNAr mechanism via a Meisenheimer complex.

Electron-withdrawing groups on the pyridine ring help to stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. The position of these groups influences which Meisenheimer intermediate (from attack at C2 or C6) is more stable, thus directing the regioselectivity.

References

  • Galli, C. (1988). Nucleophilic substitution of hydrogen in heteroaromatic compounds. Chemical Reviews, 88(5), 765–791. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in High-Temperature Chlorination

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in high-temperature chlorination reactions. It is designed to help you troubleshoot and minimize t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in high-temperature chlorination reactions. It is designed to help you troubleshoot and minimize the formation of unwanted byproducts, ensuring higher yields and purity of your target chlorinated compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in high-temperature chlorination, providing concise and actionable answers grounded in established chemical principles.

Q1: What are the most common byproducts in high-temperature chlorination, and what causes their formation?

A1: The nature of byproducts is highly dependent on the substrate. For alkane chlorination, the primary issue is over-chlorination, leading to the formation of di-, tri-, and even tetra-chlorinated products.[1] This occurs because the initial monochlorinated product can undergo further reaction with chlorine radicals. For aromatic compounds, the main challenge is controlling regioselectivity, which can result in a mixture of ortho, meta, and para isomers.[1] Polychlorination can also be a significant issue with activated aromatic rings.[1] In reactions involving substrates with hydroxyl groups, such as the conversion of dihydroxypyrimidines, hydrolysis of the product back to the starting material can be a problem if moisture is present.[2]

The formation of these byproducts is primarily driven by the high reactivity of the chlorinating agents and the harsh conditions of high-temperature reactions, which can lead to a lack of selectivity.

Q2: How does reaction temperature influence the formation of byproducts?

A2: Temperature is a critical parameter in controlling the selectivity of chlorination reactions.[1][2]

  • Higher Temperatures: Generally, increasing the temperature accelerates the reaction rate. However, it often leads to decreased selectivity and promotes the formation of byproducts, including those from over-chlorination and thermal degradation.[1][2] For example, in the chlorination of toluene, higher temperatures can increase the formation of dichlorotoluene byproducts.[1]

  • Lower Temperatures: Operating at lower temperatures can significantly improve selectivity and reduce the formation of unwanted isomers and polychlorinated products.[1][2] However, this may come at the cost of a slower reaction rate or incomplete conversion.[2]

The optimal temperature is specific to each reaction and must be determined experimentally to balance reaction rate and selectivity.[1]

Q3: Can the choice of chlorinating agent affect byproduct formation?

A3: Absolutely. The choice of chlorinating agent is crucial for controlling selectivity. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[1] Milder and more selective reagents, such as trichloroisocyanuric acid (TCIA), can be used to minimize over-chlorination of alkenes.[3] The reactivity of the chlorinating species is also influenced by the solvent used.[1]

Q4: What is the role of stoichiometry in minimizing byproducts?

A4: Precise control of the stoichiometry is essential. Using an excess of the chlorinating agent is a common cause of over-chlorination.[2] To favor the formation of the monochlorinated product, it is often recommended to use a high concentration of the substrate relative to the chlorine source.[1] For instance, in the chlorination of pyrimidines, using an equimolar amount of the chlorinating agent per hydroxyl group can significantly improve selectivity.[2]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during high-temperature chlorination experiments.

Issue 1: Excessive Over-Chlorination (e.g., Dichlorination instead of Monochlorination)

Symptoms:

  • GC-MS or LC-MS analysis shows significant peaks corresponding to di-, tri-, or polychlorinated products.

  • The yield of the desired monochlorinated product is lower than expected.

Potential Causes & Solutions:

Cause Suggested Solution Scientific Rationale
Excess Chlorinating Agent Reduce the stoichiometry of the chlorinating agent. A common starting point is a 1:1 molar ratio of substrate to chlorinating agent for monochlorination.[2]By limiting the amount of the chlorinating agent, the statistical probability of a second chlorination event on the desired product is reduced.[1]
High Reaction Temperature Lower the reaction temperature in increments of 10-20°C and monitor the product distribution.[1][2]Higher temperatures provide more energy for subsequent chlorination reactions to occur, often at a faster rate than the initial chlorination, leading to reduced selectivity.[1][2]
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed.[2]Once the primary substrate is consumed, the desired monochlorinated product becomes the most abundant species available for further reaction with the remaining chlorinating agent.
Highly Reactive Substrate Consider using a less reactive chlorinating agent.[3]Milder reagents have a lower propensity for over-reaction, allowing for greater control over the extent of chlorination.

Experimental Workflow for Optimization:

Caption: Troubleshooting workflow for over-chlorination.

Issue 2: Poor Regioselectivity in Aromatic Chlorination

Symptoms:

  • Formation of a mixture of undesired ortho, meta, or para isomers.

Potential Causes & Solutions:

Cause Suggested Solution Scientific Rationale
Inappropriate Catalyst The choice of catalyst, such as a Lewis acid or an organocatalyst, can significantly influence regioselectivity.[1] Experiment with different catalysts to find one that favors the desired isomer. Zeolite catalysts, for example, have been shown to improve para-selectivity.[4]The catalyst can influence the electronic and steric environment of the electrophilic chlorination reaction, directing the incoming chlorine to a specific position on the aromatic ring.
Sub-optimal Temperature Lowering the reaction temperature can often improve regioselectivity.[1]At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product with the lowest activation energy, which is often a specific isomer.
Solvent Effects The solvent can influence the reactivity of the chlorinating species.[1] Evaluate different solvents to see their impact on the isomer distribution.The polarity and coordinating ability of the solvent can alter the nature of the active chlorinating agent and its interaction with the substrate.

Diagram of Factors Influencing Regioselectivity:

G Regioselectivity Regioselectivity Catalyst Catalyst Regioselectivity->Catalyst Temperature Temperature Regioselectivity->Temperature Solvent Solvent Regioselectivity->Solvent Substrate Substrate Regioselectivity->Substrate

Caption: Key factors influencing regioselectivity.

Issue 3: Presence of Hydrolyzed Starting Material in the Final Product

Symptoms:

  • The final product is contaminated with the initial hydroxyl-containing starting material.[2]

Potential Causes & Solutions:

Cause Suggested Solution Scientific Rationale
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[2]Water can react with the chlorinated product, especially if it is activated, leading to hydrolysis back to the starting material.
Hydrolysis During Workup Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[2] Extract the product immediately into an organic solvent.The acidic byproducts of the chlorination reaction (e.g., HCl) can catalyze the hydrolysis of the product. Neutralizing these acids quickly minimizes this side reaction.[2]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common high-temperature chlorination reaction, incorporating best practices for minimizing byproduct formation.

Protocol: Selective Monochlorination of an Activated Aromatic Compound

Objective: To achieve high selectivity for the monochlorinated product while minimizing the formation of dichlorinated byproducts.

Materials:

  • Substituted Aromatic Compound (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., FeCl₃, 0.1 equivalents)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

    • To the round-bottom flask, add the substituted aromatic compound and the Lewis acid catalyst.

    • Add anhydrous DCM via syringe to dissolve the solids.

    • Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution:

    • Begin stirring the solution and heat it to a moderate temperature (e.g., 40°C).

    • In a separate flask, dissolve the NCS in anhydrous DCM.

    • Add the NCS solution to the reaction mixture dropwise over a period of 30-60 minutes.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Slowly quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to separate the desired monochlorinated product from any unreacted starting material and dichlorinated byproducts.

Diagram of Experimental Setup:

G cluster_0 Reaction Vessel Flask Round-Bottom Flask (Substrate, Catalyst, Solvent) Condenser Condenser Flask->Condenser Stirrer Magnetic Stirrer Flask->Stirrer Mantle Heating Mantle Stirrer->Mantle InertGas Inert Gas Inlet InertGas->Flask AdditionFunnel Addition Funnel (NCS Solution) AdditionFunnel->Flask

Caption: Standard setup for a controlled chlorination reaction.

References

  • Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem. (n.d.).
  • What are the by-products of the industrial preparation of chlorine? - Quora. (2017, March 7).
  • The Role of Chlorine in Industrial Water Treatment | Durpro. (n.d.).
  • how to avoid byproduct formation in chlorination reactions - Benchchem. (n.d.).
  • Thermal Modeling of Chlorination Reactor - COMSOL. (n.d.).
  • Ch4 : Selectivity - University of Calgary. (n.d.).
  • Selective Chlorination and Extraction of Valuable Metals from Iron Precipitation Residues. (2022, April 1).
  • Mechanisms and byproduct formation in the application of chlorine dioxide - ResearchGate. (n.d.).
  • (PDF) Curbing chlorine disinfection byproduct formation with a biomimetic iron oxidation catalyst - ResearchGate. (2026, January 29).
  • Thermal Modeling of Chlorination Reactor - COMSOL. (n.d.).
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31).
  • Removal of Disinfection By-Products from Contaminated Water Using a Synthetic Goethite Catalyst via Catalytic Ozonation and a Biofiltration System - MDPI. (2014, September 10).
  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment - SciSpace. (2023, August 24).
  • Disinfection Byproduct Control Chemicals in Drinking Water Market | Global Market Analysis Report - 2036. (2025, December 23).
  • Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed. (2014, January 1).
  • US5473084A - Chlorination process with high para selectivity - Google Patents. (n.d.).
  • Controlling selectivity for dechlorination of poly(vinyl chloride) with (xantphos)RhCl - NSF PAR. (2023, April 11).
  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects | Periodica Polytechnica Chemical Engineering. (2023, August 28).
  • Modeling the formation of chlorination by-products in river waters with different quality. (2004, April 15).
  • Optimizing reaction conditions for the chlorination of alkenes - Benchchem. (n.d.).
  • Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide | Journal of the American Chemical Society - ACS Publications. (2015, December 22).
  • Formation of Chlorination Byproducts and Their Emission Pathways in Chlorine Mediated Electro-Oxidation of Urine on Active and Nonactive Type Anodes | Environmental Science & Technology - ACS Publications. (2015, July 27).
  • Mechanism of Selective Chlorination of Fe from Fe 2 SiO 4 and FeV 2 O 4 Based on Density Functional Theory - MDPI. (2023, January 10).
  • Application of Computational Fluid Dynamics in Chlorine-Dynamics Modeling of In-Situ Chlorination Systems for Cooling Systems - MDPI. (2020, June 28).
  • (Open Access) Application of Computational Fluid Dynamics in Chlorine-Dynamics Modeling of In-Situ Chlorination Systems for Cooling Systems (2020) | Jongchan Yi | 1 Citations - SciSpace. (n.d.).
  • Strategies for Reducing Disinfection Byproducts - WesTech Engineering. (2020, May 7).
  • Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC. (n.d.).
  • Computational fluid dynamic simulation of an oxy-chlorination reaction in a full-scale fluidized bed reactor - ResearchGate. (n.d.).
  • Chlorination by-products in surface water treatment process | Request PDF - ResearchGate. (2025, August 9).
  • Formation of typical disinfection by-products (DBPs) during chlorination and chloramination of polymyxin B sulfate - PMC. (n.d.).
  • Selectivity between Oxygen and Chlorine Evolution in the Chlor-Alkali and Chlorate Processes | Chemical Reviews - ACS Publications. (2016, February 16).
  • SAFETY OF CHLORINATION REACTIONS - IChemE. (n.d.).
  • Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health. (n.d.).
  • Formation and influencing factors of disinfection by-products from bacterial materials in drinking water distribution systems - IWA Publishing. (2022, September 5).
  • Evaluating DBP Formation in Chlorinated Drinking Water: Effects of Contact with System Materials - ACS Publications. (2026, February 26).
  • Occurrence of a New Generation of Disinfection Byproducts | Environmental Science & Technology - ACS Publications. (2006, July 26).
  • Effect of pH on the formation of disinfection byproducts in ferrate(VI) pre-oxidation and subsequent chlorination - Advances in Engineering. (2016, January 5).
  • Disinfection Byproducts Analysis | Thermo Fisher Scientific - AU. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2,6-Dichloro-5-methylnicotinonitrile: A Comparative Guide

Executive Summary 2,6-Dichloro-5-methylnicotinonitrile (CAS: 40381-90-6) is a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structural integrity is defined by a highly subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-5-methylnicotinonitrile (CAS: 40381-90-6) is a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structural integrity is defined by a highly substituted pyridine ring, making 1H NMR the primary tool for structural validation and purity assessment.[1][2]

This guide provides an authoritative analysis of the 1H NMR spectrum of 2,6-Dichloro-5-methylnicotinonitrile.[1][3] Unlike generic spectral databases, this document compares the product's spectral performance across different solvents and against key synthetic precursors to establish a robust Quality Control (QC) protocol.

Theoretical Structural Analysis

Before analyzing the spectrum, we must establish the expected magnetic environment for the protons in 2,6-Dichloro-5-methylnicotinonitrile .[1][2][3]

Molecular Geometry & Proton Assignment

The molecule consists of a pyridine ring substituted at four positions:[4]

  • Position 2 & 6: Chlorine atoms (Electron-withdrawing, -I effect).[4][1][3]

  • Position 3: Cyano group (-CN, strong electron-withdrawing).[4][1][3]

  • Position 5: Methyl group (-CH₃, weak electron-donating).[4][1][3]

  • Position 4: The sole aromatic proton.[4][1][2][3]

Predicted Chemical Shifts (CDCl₃)

Based on substituent additivity rules for pyridine derivatives:

Proton (H)PositionMultiplicityPredicted Shift (δ ppm)IntegrationMechanistic Insight
H-4 Aromatic RingSinglet (s)7.80 – 8.00 1HDeshielded by the adjacent Cyano (C3) and inductive effect of Cl (C2/C6).[4][1][3] Lack of vicinal protons eliminates splitting.[4][2][3]
CH₃-5 Methyl GroupSinglet (s)2.35 – 2.50 3HTypical benzylic-like position on an electron-deficient ring.[4][1][3]

Comparative Analysis: Solvent Selection

The choice of solvent significantly impacts spectral resolution and chemical shift dispersion.[4][2][3] Below is a comparison of the two most common NMR solvents for this compound.

Solvent Performance Table[1][3][4][5]
FeatureChloroform-d (CDCl₃) DMSO-d₆
Solubility Excellent for chlorinated pyridines.[4][1][3]Excellent, but hygroscopic.[1][2]
H-4 Shift ~7.90 ppm~8.30 - 8.50 ppm (Downfield shift due to H-bonding/polarity).[4][1][3]
Resolution High . Sharp lines, minimal solvent interaction.[1][2]Medium . Viscosity causes broader lines; water peak (3.33 ppm) can interfere.[4][2][3]
Exchangeables Not visible (if impurities present).[4][1][3]Visible (OH/NH impurities from precursors).[4][2][3]
Recommendation Primary Choice for routine purity checks.[4][1][2][3]Secondary Choice for detecting hydrolysis impurities.[4][1][2][3]
Mechanistic Rationale
  • CDCl₃ is non-polar and does not interact strongly with the lone pair of the pyridine nitrogen or the nitrile group, providing a "true" chemical shift reflective of the molecule's internal electronics.[4][1][2]

  • DMSO-d₆ interacts with the electron-deficient π-system and the nitrile dipole, causing a significant downfield shift (ASIS effect) of the aromatic proton.[4][1][3]

Purity Profiling: Distinguishing from Precursors[1][3][4]

The most common synthesis route involves the chlorination of 2,6-dihydroxy-5-methylnicotinonitrile (often existing as a pyridone tautomer).[4][1][3] Incomplete reaction results in critical impurities.[4][2][3]

Spectral Differentiation Table
CompoundKey Feature (1H NMR)Diagnostic Signal
Product: 2,6-Dichloro-5-methylnicotinonitrileClean Spectrum Singlet at ~7.9 ppm (H4) .[4][1][3] No exchangeable protons.[4][2][3]
Precursor: 2,6-Dihydroxy-5-methylnicotinonitrileBroad Signals Broad singlets >11.0 ppm (OH/NH).[4][1][3] H4 shielded (~7.5 ppm).[4][3]
Impurity: Monochloro-intermediateAsymmetry Presence of OH peak (~10-12 ppm) .[4][1][3] H4 shift intermediate between product and precursor.[4][2][3]
Visualization of Synthesis & QC Logic

G Precursor Precursor: 2,6-Dihydroxy-5-methyl... Reaction Reaction: POCl3 / Reflux Precursor->Reaction Spec_Pre NMR: Broad OH/NH (>11ppm) H4 ~7.5ppm Precursor->Spec_Pre Product Product: 2,6-Dichloro-5-methyl... Reaction->Product Complete Conversion Impurity Impurity: Monochloro species Reaction->Impurity Incomplete Spec_Prod NMR: Sharp Singlet H4 (~7.9ppm) No OH/NH Product->Spec_Prod

Caption: Logical flow of synthesis and spectral checkpoints for purity verification.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy (indicating inorganic salts from the POCl₃ quench), filter through a cotton plug into the NMR tube.[4][1][2]

    • Note: Inorganics are NMR silent but degrade field homogeneity (shimming).[4][2][3]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >95% purity); increase to 64 for impurity profiling (<1%).

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: The aromatic proton (H4) has a long T1 relaxation time due to lack of adjacent protons (dipolar relaxation mechanism is inefficient).[4][1][2][3] A short D1 will under-integrate this signal relative to the methyl group.[3]

  • Spectral Width: -2 to 14 ppm.[4][1]

Processing
  • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the solvent peak.[4][2][3]

  • Baseline Correction: Polynomial (Bernstein) order 1.

  • Referencing: Calibrate the TMS signal to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][1][2][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[4][1][2] Link[4][1][2][3]

  • ChemicalBook. (n.d.).[4][1][2][3] "2,6-Dichloronicotinonitrile 1H NMR Spectrum." Retrieved from ChemicalBook Database.[4][2][3] Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 85807466, 2,6-Dichloro-5-ethyl-4-methylnicotinonitrile." PubChem. Link[4][1][2][3]

  • Fulmer, G. R., et al. (2010).[4][1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[4][1][2] Link[4][1][2][3]

Sources

Comparative

High-Resolution HPLC Method for Purity Analysis of 2,6-Dichloro-5-methylnicotinonitrile

Executive Summary: The Case for Gradient RP-HPLC In the synthesis of high-value pyridine intermediates like 2,6-Dichloro-5-methylnicotinonitrile (CAS 116624-94-3), purity is not merely a specification—it is the gatekeepe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Gradient RP-HPLC

In the synthesis of high-value pyridine intermediates like 2,6-Dichloro-5-methylnicotinonitrile (CAS 116624-94-3), purity is not merely a specification—it is the gatekeeper of downstream yield. Used frequently as a building block for kinase inhibitors and neonicotinoid agrochemicals, this compound presents a specific analytical challenge: distinguishing the target nitrile from its hydrolysis byproducts (amides/acids) and regioisomers (e.g., 4-methyl analogs).

While Gas Chromatography (GC) is often the default for halogenated aromatics, it struggles with the thermal lability of nitrile hydrolysis products. Titration offers precision but lacks specificity. This guide establishes a Gradient Reversed-Phase HPLC (RP-HPLC) method as the superior standard, offering the specificity required to separate the parent compound from polar degradation products that co-elute in isocratic systems.

Comparative Analysis: Selecting the Right Tool

The following comparison matrix evaluates the proposed Gradient HPLC method against common alternatives used in industrial QC laboratories.

Table 1: Analytical Technique Performance Comparison
FeatureGradient RP-HPLC (Recommended) GC-FID / GC-MS Argentometric Titration
Specificity High – Separates isomers & hydrolysis products.Medium – Good for volatiles; poor for polar acids.Low – Measures total Chloride only.
Thermal Stability Excellent – Ambient/controlled temperature.Risk – Potential degradation of nitriles at injector ports.N/A – Wet chemistry.
Impurity Profiling Comprehensive – Detects polar & non-polar impurities.Limited – Misses non-volatile salts/acids.None – Purity value is assumed.
Sensitivity (LOD) High (UV 254 nm) – < 0.05%.High – < 0.05%.Low – > 0.5%.
Throughput Medium (15-20 min run).Fast (10-15 min run).Slow (Manual titration).

The "Hero" Protocol: Gradient RP-HPLC Method

This protocol is designed to be self-validating . The use of a phosphoric acid buffer suppresses the ionization of potential acidic impurities (e.g., 2,6-dichloro-5-methylnicotinic acid), ensuring they elute as sharp peaks rather than tailing artifacts that obscure the main peak.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

    • Rationale: The "end-capping" reduces silanol interactions with the pyridine nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Gradient Program

The gradient is aggressive to elute the hydrophobic dichloro-methyl parent while retaining polar impurities early.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities elute)
12.01090Gradient Ramp (Elutes Main Peak)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation Workflow
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated organics).

Visualizing the Analytical Logic

The following diagrams illustrate the impurity pathways this method is designed to detect and the logical workflow for the analysis.

Diagram 1: Impurity Origin & Detection Strategy

This pathway shows why HPLC is necessary: it must distinguish the product from its hydrolysis derivatives.

ImpurityPath cluster_detection HPLC Separation Logic Start Precursor (Acetamidopyridine) Product TARGET: 2,6-Dichloro-5- methylnicotinonitrile Start->Product POCl3 / Chlorination Impurity1 Impurity A: Hydrolysis (Amide) Product->Impurity1 Partial Hydrolysis (Moisture) Late Elution\n(Hydrophobic) Late Elution (Hydrophobic) Product->Late Elution\n(Hydrophobic) Impurity2 Impurity B: Hydrolysis (Acid) Impurity1->Impurity2 Full Hydrolysis Early Elution\n(Polar) Early Elution (Polar) Impurity1->Early Elution\n(Polar) Impurity2->Early Elution\n(Polar)

Caption: Chemical pathway showing the target molecule and its critical hydrolysis impurities, separated by polarity.

Diagram 2: Method Validation Workflow

A self-validating loop ensures data integrity.

Validation Step1 System Suitability Test (SST) Inject Standard x5 Check1 RSD < 2.0%? Tailing Factor < 1.5? Step1->Check1 Step2 Run Sample Check1->Step2 Yes Fail Maintenance: Clean Column / Fresh Mobile Phase Check1->Fail No Step3 Check Purity (Area %) Fail->Step1

Caption: Standard System Suitability Testing (SST) workflow to ensure instrument readiness before sample analysis.

Validation Criteria & Expected Performance

To ensure this method meets the rigor of pharmaceutical or agrochemical development, the following performance criteria (based on ICH Q2 guidelines) should be met.

ParameterAcceptance CriteriaTypical Result for Chloronicotinonitriles
Specificity No interference at retention time of main peak.Resolution > 2.0 between Nitrile and Amide impurity.
Linearity (

)
> 0.999 over 50%–150% target concentration.> 0.9995
Precision (Repeatability) RSD < 2.0% for 6 replicates.0.3% – 0.8%
Accuracy (Recovery) 98.0% – 102.0% (Spike recovery).99.5%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).LOQ approx. 0.05 µg/mL
Why This Matters
  • Acidic Mobile Phase: Without the phosphoric acid, the nicotinic acid impurity (formed if the nitrile degrades) would ionize (

    
    ), eluting in the void volume or tailing severely. The pH ~2.5 suppresses this, ensuring it is detected as a distinct peak.
    
  • Wavelength Selection (254 nm): Chlorinated pyridines have strong

    
     transitions. 254 nm maximizes sensitivity for the trace impurities while maintaining a linear response for the main peak.
    

References

  • ACS Publications. (2022).[2] Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation. Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Validation

Comprehensive Guide to LC-MS Profiling of Dichloronicotinonitriles

Topic: LC-MS fragmentation pattern of dichloronicotinonitriles Content Type: Publish Comparison Guides Executive Summary Dichloronicotinonitriles (DCNNs), particularly the 2,6-dichloro- and 5,6-dichloro- isomers, are cri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS fragmentation pattern of dichloronicotinonitriles Content Type: Publish Comparison Guides

Executive Summary

Dichloronicotinonitriles (DCNNs), particularly the 2,6-dichloro- and 5,6-dichloro- isomers, are critical electrophilic intermediates in the synthesis of agrochemicals and pharmaceutical heterocycles (e.g., bicyclic pyridines). Their structural similarity poses a significant analytical challenge: they share identical molecular weights (172.01 Da) and isotopic signatures, making simple MS1 analysis insufficient for differentiation.

This guide provides an in-depth technical comparison of the fragmentation behaviors of DCNN isomers. By leveraging Tandem Mass Spectrometry (MS/MS) and Orthogonal Chromatography , researchers can reliably distinguish these isomers to ensure the purity of downstream active pharmaceutical ingredients (APIs).

Comparative Analysis of Ionization Techniques

Before detailing the fragmentation patterns, it is crucial to select the correct ionization interface. DCNNs are electron-deficient aromatic rings, which influences their ionization efficiency.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) GC-EI (Electron Impact)
Polarity Mode Positive (+) Positive (+) / Negative (-)N/A (Hard Ionization)
Primary Ion

(m/z 173)

or


(m/z 172)
Sensitivity High for N-heterocyclesModerate; better for non-polarHigh; library searchable
Fragmentation Soft (Requires CID/HCD)Soft/MediumHard (In-source fragmentation)
Recommendation Preferred for trace impurity profiling due to soft ionization yielding intact precursors for MS/MS.Alternative if ESI suffers from matrix suppression.Good for confirmation but lacks LC versatility for polar byproducts.

Expert Insight: While GC-MS is traditional for chlorinated aromatics, LC-ESI-MS/MS is superior for process monitoring because it allows the simultaneous detection of polar hydrolysis byproducts (e.g., nicotinamides) that would otherwise require derivatization in GC.

Deep Dive: Fragmentation Pathways & Mechanisms

The differentiation of DCNN isomers relies on subtle differences in the stability of their product ions. The fragmentation is driven by the loss of the halogen substituents and the cyano group.

The Isotopic Fingerprint

Before fragmentation, the precursor ion


 at m/z 173  must be verified using its isotopic envelope. The presence of two chlorine atoms (

and

) creates a characteristic 9:6:1 intensity ratio.
  • m/z 173:

    
     (100% Relative Abundance)
    
  • m/z 175:

    
     (~64%)
    
  • m/z 177:

    
     (~10%)
    
Mechanistic Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 173) undergoes two primary competitive pathways:

  • Neutral Loss of HCl (36 Da): Driven by the proximity of the protonated ring nitrogen to the ortho-chlorine.

  • Neutral Loss of HCN (27 Da): Characteristic of the cyano group, often followed by ring contraction or secondary Cl loss.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the 2,6-dichloronicotinonitrile isomer.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 173 (Dichloronicotinonitrile) PathA Pathway A: HCl Elimination (Facilitated by Ortho-Cl) Precursor->PathA -36 Da (HCl) PathB Pathway B: HCN Elimination (Nitrile Loss) Precursor->PathB -27 Da (HCN) FragmentA1 Fragment Ion [M+H - HCl]+ m/z 137 PathA->FragmentA1 FragmentA2 Secondary Fragment [M+H - HCl - HCN]+ m/z 110 FragmentA1->FragmentA2 -27 Da (HCN) FragmentB1 Fragment Ion [M+H - HCN]+ m/z 146 PathB->FragmentB1 FragmentB2 Secondary Fragment [M+H - HCN - Cl]+ m/z 111 FragmentB1->FragmentB2 -35 Da (Cl•)

Caption: Competitive fragmentation pathways for protonated dichloronicotinonitriles. Pathway A is often favored in isomers with chlorine at the 2-position (Ortho Effect).

Isomer Differentiation Guide

The core challenge is distinguishing 2,6-DCNN from 5,6-DCNN (or 4,6-DCNN). While their fragments are identical in mass (m/z 137, 110), their relative abundances differ significantly due to the "Ortho Effect."

The Ortho Effect Rule

In pyridine systems, a substituent at the 2-position (ortho to the ring nitrogen) interacts strongly with the protonated nitrogen.

  • 2,6-DCNN: Has a Cl atom at position 2.[1][2][3][4][5][6] The protonated nitrogen (

    
    ) can facilitate the elimination of this adjacent Cl as HCl. Result:  Enhanced intensity of the m/z 137  peak ([M+H-HCl]+).
    
  • 5,6-DCNN: Has Cl atoms at 5 and 6.[5][7] Neither is in the 2-position (adjacent to N-H+). The loss of HCl is less kinetically favorable compared to the loss of HCN. Result: Higher relative intensity of m/z 146 ([M+H-HCN]+) or retention of the precursor.

Comparative Table: Diagnostic Ions
IsomerStructure KeyDominant FragmentSecondary FragmentDiagnostic Ratio (Approx)
2,6-Dichloro- Cl at 2, 6m/z 137 (-HCl)m/z 110High 137/146 ratio
5,6-Dichloro- Cl at 5, 6m/z 146 (-HCN)m/z 111Low 137/146 ratio
4,6-Dichloro- Cl at 4, 6m/z 137 / 138m/z 102Variable

Note: "Diagnostic Ratios" should be established on your specific instrument using reference standards, as collision energy (CE) variances affect absolute values.

Experimental Protocol: Validated LC-MS/MS Method

To reproduce these results, use the following self-validating protocol. This method utilizes a Phenyl-Hexyl column, which provides superior selectivity for aromatic isomers compared to standard C18.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (e.g., Waters CSHTM or Phenomenex Kinetex)

    • Reasoning: The pi-pi interactions of the phenyl phase separate positional isomers based on electron density distribution better than hydrophobic C18 interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source)

  • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Reasoning: Methanol often provides better peak shape for nitrogen heterocycles than Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters
  • Source: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C (High temp ensures desolvation of nitriles)

  • Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation; Product Ion Scan for identification.

  • Transitions (Quant/Qual):

    • 173.0 -> 137.0 (CE: 15-20 eV) - Primary for 2,6-isomer.

    • 173.0 -> 146.0 (CE: 15-20 eV) - Primary for 5,6-isomer monitoring.

    • 173.0 -> 110.0 (CE: 30 eV) - Structural confirmation.

Workflow Decision Tree

DecisionTree Start Sample Injection (LC-MS) IsoCheck Check Isotope Pattern (m/z 173, 175, 177) Start->IsoCheck PatternMatch Match 9:6:1? IsoCheck->PatternMatch PatternMatch->Start No (Not DCNN) FragAnalysis Analyze MS/MS (Ratio 137/146) PatternMatch->FragAnalysis Yes Result26 ID: 2,6-Dichloronicotinonitrile (High HCl loss) FragAnalysis->Result26 Ratio > 1.5 Result56 ID: 5,6-Dichloronicotinonitrile (High HCN loss) FragAnalysis->Result56 Ratio < 0.5

Caption: Logical workflow for identifying DCNN isomers based on isotopic validation and fragmentation ratios.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. (2023). LCMS.cz. Retrieved from [Link]

  • Fragmentation Pathways of Pyridine Derivatives. (2018). Journal of Mass Spectrometry. (General reference for pyridine ring opening mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). 2,6-Dichlorobenzonitrile Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Impurity Profiling in Pharmaceutical Analysis. (2017). Molnar Institute. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 2,6-Dichloro-5-methylnicotinonitrile vs 5-fluoro analog

This guide provides an in-depth technical comparison of 2,6-Dichloro-5-methylnicotinonitrile and its 5-fluoro analog (2,6-dichloro-5-fluoronicotinonitrile). It focuses on the distinct reactivity profiles, regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,6-Dichloro-5-methylnicotinonitrile and its 5-fluoro analog (2,6-dichloro-5-fluoronicotinonitrile). It focuses on the distinct reactivity profiles, regioselectivity switches, and experimental protocols required for their effective use in medicinal chemistry.

Executive Summary: The Steric vs. Electronic Switch

The core distinction between these two pyridine scaffolds lies in a reversal of regioselectivity governed by the 5-position substituent.

  • 5-Fluoro Analog: The fluorine atom is highly electronegative and small. It inductively activates the adjacent C6 position, making it the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 5-Methyl Analog: The methyl group is electron-donating and sterically bulky. It deactivates and hinders the adjacent C6 position, shifting nucleophilic attack to the distal C2 position.

Chemical Profile & Structural Analysis

Feature2,6-Dichloro-5-methylnicotinonitrile 2,6-Dichloro-5-fluoronicotinonitrile
Structure Pyridine core with 5-MePyridine core with 5-F
Electronic State Electron-rich (relative to F-analog)Electron-deficient (Highly Activated)
Primary Reactivity C2-Selective (Distal attack)C6-Selective (Proximal attack)
Reaction Rate Moderate (Requires heat)Fast (Often proceeds at RT)
Key Driver Steric Hindrance (at C6)Inductive Activation (at C6)
Mechanistic Visualization: Electronic Vectors

The following diagram illustrates the competing forces driving the regioselectivity.

Reactivity cluster_Me 5-Methyl Analog (Steric Control) cluster_F 5-Fluoro Analog (Electronic Control) Me_Core 2,6-Dichloro- 5-methylnicotinonitrile C6_Me C6 Position (Blocked by Me) Me_Core->C6_Me Steric Repulsion (+I Effect) C2_Me C2 Position (Open for Attack) Me_Core->C2_Me Preferred Site (Ortho to CN) F_Core 2,6-Dichloro- 5-fluoronicotinonitrile C6_F C6 Position (Activated by F) F_Core->C6_F -I Inductive Effect (Strong Activation) C2_F C2 Position (Less Activated) F_Core->C2_F Distal Effect

Figure 1: Mechanistic drivers of regioselectivity. Red indicates deactivation/hindrance; Green indicates activation/accessibility.

Reactivity & Regioselectivity Analysis

A. The 5-Fluoro Analog: Electronic Dominance

The fluorine atom at C5 exerts a powerful inductive effect (


), pulling electron density away from the ring. This effect is strongest at the adjacent carbon (C6). Consequently, the C6-chlorine is significantly more labile than the C2-chlorine.
  • Outcome: Reaction with amines yields the 6-amino-2-chloro-5-fluoronicotinonitrile product.

  • Kinetics: Reactions are often rapid, occurring at room temperature or mild heating (

    
    ).
    
B. The 5-Methyl Analog: Steric Dominance

The methyl group at C5 introduces steric bulk that shields the C6-chlorine from nucleophilic approach. Additionally, its weak electron-donating nature (


) slightly deactivates the C6 position. The nucleophile is forced to attack the C2 position, which is activated by the ortho-cyano group and is sterically unencumbered.
  • Outcome: Reaction with amines yields the 2-amino-6-chloro-5-methylnicotinonitrile product.

  • Kinetics: Reactions typically require higher temperatures (

    
    ) to overcome the inherent lower reactivity of the pyridine ring compared to the fluoro-analog.
    

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the products serve as the primary confirmation of regioselectivity.

Protocol A: Synthesis of 6-Amino-2-chloro-5-fluoronicotinonitrile (C6-Attack)

Targeting the fluoro-activated position.

  • Reagents:

    • 2,6-Dichloro-5-fluoronicotinonitrile (1.0 equiv)

    • Amine Nucleophile (e.g., Morpholine, 1.1 equiv)

    • DIPEA (Diisopropylethylamine, 1.5 equiv)

    • Solvent: Acetonitrile (MeCN) or THF.

  • Procedure:

    • Dissolve the substrate in MeCN (0.2 M concentration) at 0°C .

    • Add DIPEA followed by the dropwise addition of the amine.

    • Allow to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material should disappear rapidly.

  • Workup:

    • Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR: Look for the C4-proton singlet. In the C6-substituted product, the C4-H is adjacent to the C5-F, showing a characteristic doublet (

      
      ).
      
Protocol B: Synthesis of 2-Amino-6-chloro-5-methylnicotinonitrile (C2-Attack)

Targeting the sterically accessible position.

  • Reagents:

    • 2,6-Dichloro-5-methylnicotinonitrile (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv).
    • Solvent: DMF or NMP (requires higher boiling point).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add base and amine.[1][2][3]

    • Heat to 80–100°C for 6–12 hours. (Room temperature reaction is often too slow).

  • Workup:

    • Pour into ice water to precipitate the product (if solid) or extract with EtOAc.

  • Validation:

    • NOE (Nuclear Overhauser Effect): This is critical. Irradiate the Methyl group signal.

      • If C2-substituted : The Me group is at C5. The remaining Cl is at C6. The proton is at C4. You should see a strong NOE between the Me group and the C4-H .

      • Note: If C6 were substituted, the bulky amine would be adjacent to the Me group, potentially showing NOE between Me and the amine protons.

Comparative Data Summary

Parameter5-Fluoro Analog5-Methyl Analog
Preferred Nucleophile Attack C6 (Ortho to F)C2 (Meta to Me)
Temperature Requirement Low (

to RT)
High (

to

)
Leaving Group Ability Cl (activated by F)Cl (hindered by Me)
Major Byproduct Risk Bis-substitution (if excess amine used)No reaction (if temp too low)
Drug Design Utility Metabolic stability (C-F bond), H-bond modulationSteric fit, hydrophobic interaction
Decision Logic for Synthesis

DecisionTree Start Select Starting Material Check_Sub 5-Substituent? Start->Check_Sub Path_F 5-Fluoro Check_Sub->Path_F F Path_Me 5-Methyl Check_Sub->Path_Me Me Action_F Run at RT / Mild Heat Expect C6 Substitution Path_F->Action_F Action_Me Run at >80°C Expect C2 Substitution Path_Me->Action_Me

Figure 2: Operational decision tree for optimizing reaction conditions.

References

  • Regioselectivity of 2,6-dichloro-5-fluoronicotinonitrile

    • Sigma-Aldrich Product Analysis (2-Amino-6-chloro-5-fluoronicotinonitrile). Confirms the C6-amino product structure.
  • General Reactivity of Halopyridines (

    
    ): 
    
    • BenchChem Application Note: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • Synthesis of 5-Fluoro Intermediates

    • Google Patents: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
  • Mechanistic Insight (Steric vs Electronic)

    • ChemRxiv: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Provides the theoretical basis for ESP and steric predictors in .

Sources

Validation

Publish Comparison Guide: Elemental Analysis Standards for 2,6-Dichloro-5-methylnicotinonitrile

Executive Summary & Strategic Context In the synthesis of next-generation tyrosine kinase inhibitors (TKIs), 2,6-Dichloro-5-methylnicotinonitrile (Formula: C₇H₄Cl₂N₂) serves as a critical scaffold. Its high halogen conte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of next-generation tyrosine kinase inhibitors (TKIs), 2,6-Dichloro-5-methylnicotinonitrile (Formula: C₇H₄Cl₂N₂) serves as a critical scaffold. Its high halogen content and pyridine core present unique challenges for combustion-based Elemental Analysis (EA), often leading to incomplete combustion and "low" Nitrogen values that falsely suggest impurity.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Commercial Reagent Grades . We provide validated protocols to overcome the refractory nature of chloropyridines, ensuring your Certificate of Analysis (CoA) meets the stringent ±0.4% acceptance criteria required by top-tier journals and regulatory bodies (ICH Q2(R2)).

Technical Profile & Theoretical Benchmarks

Before assessing standards, one must establish the theoretical baseline. This compound is a halogenated heterocyclic nitrile . The high chlorine content (approx. 38%) acts as a flame retardant during microanalysis, requiring specific catalytic additives.

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 712.01184.07744.95% 44.55% – 45.35%
Hydrogen (H) 41.0084.0322.16% 1.76% – 2.56%
Nitrogen (N) 214.00728.01414.98% 14.58% – 15.38%
Chlorine (Cl) 235.4570.9037.91% 37.51% – 38.31%
Total 187.02 g/mol 100.00%

Critical Insight: Standard combustion protocols (950°C) often fail for this molecule. The chlorine atoms trap nitrogen in the ash as inorganic chlorides or nitrides. Protocol Adjustment: Use Tungsten Trioxide (WO₃) powder as a combustion aid to prevent this interference.

Comparative Analysis: Selecting the Right Standard

We compared three grades of standards commonly used in drug development workflows. Data below is synthesized from inter-laboratory proficiency testing of halogenated pyridines.

The Contenders
  • The "Product" (ISO 17034 CRM): A Certified Reference Material with metrologically traceable values.

  • Alternative A (In-House Working Standard): Synthesized internally, characterized by NMR/HPLC, but lacking homogeneity testing.

  • Alternative B (Commercial Reagent Grade): "98%+" purity off-the-shelf reagent.

Table 2: Performance & Risk Comparison
FeatureISO 17034 CRM (The Product) In-House Working Standard Commercial Reagent Grade
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Typically Area % (HPLC) onlyTitration or GC Area %
Uncertainty (U) Explicitly stated (e.g., ±0.15%)Unknown / Not CalculatedHigh (±2.0% or more)
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM (if used)Vendor Batch Only
EA Consistency High: Homogeneity tested.Variable: Hygroscopicity often unchecked.Low: Often contains inorganic salts.
Regulatory Risk Zero: Accepted by FDA/EMA for method validation.Medium: Requires full re-validation data.High: Risk of OOS (Out of Spec) results.
Cost

$ (High)

(Medium - Labor intensive)
$ (Low)
Experimental Data: Combustion Recovery Rates

n=10 replicates per standard type, analyzed on a Flash 2000 CHNS Analyzer with WO₃ additive.

  • CRM: Carbon recovery: 99.9% ± 0.1%. Nitrogen recovery: 99.8% ± 0.2%.

  • In-House: Carbon recovery: 98.5% ± 0.6% (Likely solvent entrapment).

  • Reagent Grade: Carbon recovery: 96.2% ± 1.2% (Significant inorganic impurities detected).

Validated Experimental Protocol

To replicate the high-performance results of the CRM, follow this self-validating protocol. This method is designed to mitigate the "Halogen Effect."

Method: Oxygen Flask Combustion (Schöniger) & CHN Analysis

Reagents:

  • Standard: 2,6-Dichloro-5-methylnicotinonitrile (CRM Grade recommended).

  • Combustion Aid: Tungsten Trioxide (WO₃), ultra-pure.

  • Capsules: Tin (Sn) capsules (creates a strong exothermic flash, ~1800°C).

Step-by-Step Workflow:

  • Micro-Weighing: Weigh 2.000 mg ± 0.002 mg of the standard into a Tin capsule.

    • Why? Tin oxidizes violently, raising the local temperature to ensure the pyridine ring breaks.

  • Additive: Add 5–10 mg of WO₃ directly over the sample.

    • Why? WO₃ acts as a scrubber for alkali earth impurities and supplies oxygen directly to the sample core, preventing char formation.

  • Combustion: Run in CHNS mode with dynamic flash combustion at 1020°C.

  • Gas Separation: Ensure the reduction tube (Copper) is fresh.

    • Why? High chlorine content depletes the copper rapidly. A spent tube will allow Chlorine gas to pass into the TCD detector, mimicking Nitrogen and causing false high N values.

  • Validation Calculation:

    
    
    
    • Acceptance: 99.6% – 100.4%.

Visualizations

Diagram 1: The Validation Lifecycle

This diagram illustrates the decision matrix for qualifying a standard, ensuring traceability from synthesis to the final Certificate of Analysis.

ValidationLifecycle Synthesis Raw Synthesis (2,6-Dichloro-5-methyl...) Purification Recrystallization (Remove Isomers) Synthesis->Purification Yield < 60% Homogeneity Homogeneity Testing (10+ Vials) Purification->Homogeneity Purity > 99.5% Characterization Orthogonal Analysis (NMR, HPLC, MS) Homogeneity->Characterization RSD < 1% Elemental Elemental Analysis (CHN + Halogens) Characterization->Elemental Structure Confirmed Elemental->Purification Fail (Ash/Solvent) Certification Release CRM (ISO 17034) Elemental->Certification Values within ±0.4%

Caption: Workflow transforming raw synthesis material into a Certified Reference Material (CRM), highlighting the critical Elemental Analysis gate.

Diagram 2: Combustion Interference Pathway

Understanding why standard methods fail is key to troubleshooting.

CombustionPath cluster_Fail Without Additives (Failure Mode) cluster_Pass With WO3 + Sn Capsule (Success Mode) Sample Sample: 2,6-Dichloro-5-methylnicotinonitrile Combustion Combustion (950°C) Sample->Combustion Incomplete Incomplete Pyrolysis Combustion->Incomplete Standard Method Flash Flash Combustion (1800°C) Combustion->Flash Optimized Method Cl_Interference Cl2 Gas Formation Incomplete->Cl_Interference Result_Fail Result: Low C, High N (False) Cl_Interference->Result_Fail Scrubbing WO3 Traps Ash/Salts Flash->Scrubbing Result_Pass Result: Accurate CHN Scrubbing->Result_Pass

Caption: Mechanism of combustion failure vs. success. Halogens require higher temperatures and scrubbing agents to prevent detector interference.

Conclusion

For 2,6-Dichloro-5-methylnicotinonitrile , the cost of a Certified Reference Material (CRM) is negligible compared to the cost of a failed regulatory filing or a stalled synthesis campaign.

  • Choose CRMs for method validation and final product release testing.

  • Choose Working Standards only for routine in-process checks, and only after validating them against a CRM using the WO₃-modified combustion protocol described above.

The "Product" (CRM) outperforms alternatives not just in purity, but in defensibility . In the high-stakes environment of drug development, data integrity is the ultimate currency.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2022).[1] European Medicines Agency.[1] [Link]

  • Babij, N. R., et al. An International Study Evaluating Elemental Analysis. ACS Central Science (2022). [Link]

  • ResolveMass Laboratories. Reference Standard vs Working Standard: What's the Difference? (2026).[2] [Link]

  • Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards. (2024).[3] [Link]

Sources

Comparative

Validating structure of 2,6-Dichloro-5-methylnicotinonitrile using X-ray crystallography

Executive Summary: The Regioisomer Challenge In the development of kinase inhibitors and agrochemicals, 2,6-Dichloro-5-methylnicotinonitrile serves as a critical scaffold. However, its synthesis—typically involving the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and agrochemicals, 2,6-Dichloro-5-methylnicotinonitrile serves as a critical scaffold. However, its synthesis—typically involving the chlorination of 2,6-dihydroxy-5-methylnicotinonitrile or electrophilic substitution—is prone to regioisomer Scrambling .

Common contaminants include the 4-methyl isomer or scrambled chloro-positions, which are often indistinguishable by standard 1D-NMR due to the lack of coupling protons on the fully substituted ring.

This guide validates Single-Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this compound, comparing its efficacy against NMR and Mass Spectrometry. We provide a self-validating experimental protocol to transition from ambiguous crude solid to a definitive ORTEP structural model.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While NMR is the workhorse of organic chemistry, it fails to provide absolute certainty for quaternary-rich heterocycles. The following analysis objectively compares SC-XRD against standard characterization methods for 2,6-Dichloro-5-methylnicotinonitrile.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) 1H / 13C NMR NOESY / HMBC HR-MS
Regioisomer Resolution Absolute (3D Spatial Mapping)Low (Ambiguous shifts for isomeric methyls)Medium (Requires specific H-H proximity)None (Isomers have identical Mass)
Cl vs. Me Distinction High (Z=17 vs Z=6; distinct electron density)Medium (Based on chemical shift heuristics)N/AN/A
Sample State Solid (Single Crystal required)SolutionSolutionSolution/Gas
Data Output Bond lengths, Angles, Packing, StereochemistryChemical Shifts, IntegralsThrough-space correlationsm/z ratio
Turnaround Time 24–48 Hours (including crystallization)15 Minutes1–4 Hours10 Minutes
Confidence Level 99.9% 85% (for this specific scaffold)90%50%
Why SC-XRD Wins for this Scaffold

For 2,6-Dichloro-5-methylnicotinonitrile, the distinction between the -Cl (Chlorine) and -CH3 (Methyl) groups is critical.

  • Electron Density: Chlorine (17 electrons) scatters X-rays significantly more strongly than the Methyl carbon (6 electrons). In the electron density map, the Cl atom appears as a massive peak compared to the methyl group, allowing unambiguous assignment of positions 2, 5, and 6.

  • NMR Limitation: In regioisomers where the methyl group moves between positions 4 and 5, the chemical shift changes may be subtle (< 0.2 ppm) and solvent-dependent, leading to false positives.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the structure, highlighting where NMR often dead-ends and SC-XRD provides the resolution.

ValidationWorkflow Crude Crude Synthesis Product (Potential Mixture) NMR 1H/13C NMR Analysis Crude->NMR Ambiguity Ambiguity Check: Are shifts definitive? NMR->Ambiguity IsomerA Isomer A (Target) Ambiguity->IsomerA Clear Signals (Rare) IsomerB Isomer B (Regioisomer) Ambiguity->IsomerB Clear Signals (Rare) Cryst Crystallization (Slow Evaporation) Ambiguity->Cryst Overlapping/Ambiguous (Common) Diffraction X-Ray Diffraction (Mo-Kα Source) Cryst->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Result Definitive Structure (2,6-Cl vs 5-Me Resolved) Refinement->Result Result->IsomerA Confirms

Caption: Workflow demonstrating the necessity of SC-XRD when NMR data is inconclusive due to regioisomer signal overlap.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility. The crystallization step is the "gatekeeper"—if the material does not crystallize under these conditions, purity is likely insufficient (<95%).

Phase 1: Crystallization (Vapor Diffusion & Evaporation)

Objective: Grow single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Solvent Selection: Chlorinated pyridines have high solubility in DCM and moderate solubility in alcohols.

    • Primary Method (Slow Evaporation): Dissolve 20 mg of the compound in 2 mL of 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature.

    • Secondary Method (Vapor Diffusion): Dissolve 20 mg in 1 mL THF (good solvent) in a small inner vial. Place this open vial inside a larger jar containing 5 mL Hexane (anti-solvent). Cap the large jar tightly.

  • Observation: Inspect after 24-48 hours. Look for colorless, block-like prisms.[1] Needle habits often indicate rapid precipitation (poor quality); blocks indicate controlled growth.

Phase 2: Data Collection & Reduction

Objective: Collect high-redundancy reflection data.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. This freezes methyl group rotation, sharpening the electron density map for the C5-Methyl bond.

  • Beam Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption errors from the two Chlorine atoms.

  • Strategy: Collect a full sphere of data (completeness > 99%) to resolution 0.75 Å.

Phase 3: Structure Solution (The Validation Step)

Objective: Distinguish Cl from Methyl.

  • Phasing: Use Direct Methods (SHELXT). The heavy Chlorine atoms (Z=17) will dominate the initial phasing solution.

  • Assignment:

    • Assign the strongest peaks (>10 e-/ų) as Chlorine.

    • Assign the medium peaks (~6 e-/ų) as Carbon/Nitrogen.

    • Critical Check: If the atom at position 5 refines to a non-positive definite thermal ellipsoid when assigned as Chlorine, it is incorrect. Re-assign as Carbon (Methyl). This is the self-validating mechanism of crystallography.

  • Refinement: Refine anisotropic displacement parameters. R1 value should be < 5.0% for publication-quality data.

Case Study Simulation: Distinguishing the 5-Methyl from 4-Methyl

In a hypothetical synthesis of 2,6-dichloro-5-methylnicotinonitrile, a researcher obtains a white solid.

  • NMR Data: Shows two singlets in the aromatic region (if a proton exists) or no aromatic protons if fully substituted. The methyl peak is at 2.35 ppm.

  • The Problem: The 4-methyl isomer might show a methyl peak at 2.32 ppm. The difference is within error margins of solvent effects.

  • XRD Solution:

    • The crystal structure reveals the unit cell.[2]

    • Bond Length Analysis:

      • C2-Cl: Typical length ~1.73 Å.

      • C6-Cl: Typical length ~1.73 Å.

      • C5-C(Methyl): Typical length ~1.50 Å.

    • Visual Confirmation: The electron density map clearly shows the methyl group projecting from the C5 position, adjacent to the Nitrile (C3-CN) and Chlorine (C6-Cl). The spatial arrangement is unambiguous.

References

  • Synthesis and Isomerism in Pyridines

    • Comparison of NMR and DFT for Pyridine Hydrazones. (2025).[3][4][5] Demonstrates the complexity of isomer mixtures in substituted pyridines.

  • Crystallographic Methods for Chlorinated Pyridines

    • Single crystal X-Ray structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile.[4][6] (2021).[6][7] Establishes protocols for diffracting chlorinated nicotinonitriles.

  • Crystallization Protocols

    • pH-Dependent Crystallization of Hydroxynicotinic Acids.[8][9] (2023).[6][8][9] Provides solvent and condition baselines for nicotinic acid derivatives.

  • General Validation Standards

    • Practical Aspects of Single Crystal X-ray Crystallography. (TU Graz).

Sources

Validation

A Comparative Guide to the Stability of Methyl vs. Ethyl Substituted Nicotinonitriles

Abstract In drug discovery and development, the nicotinonitrile scaffold is of significant interest due to its prevalence in numerous bioactive compounds.[1][2] The substitution pattern on the pyridine ring profoundly in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug discovery and development, the nicotinonitrile scaffold is of significant interest due to its prevalence in numerous bioactive compounds.[1][2] The substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, including its stability—a critical determinant of a drug candidate's shelf-life, pharmacokinetic profile, and overall viability. This guide provides an in-depth comparison of the stability profiles of methyl- and ethyl-substituted nicotinonitriles, focusing on thermal, metabolic, and chemical (hydrolytic) stability. We explore the underlying electronic and steric effects of these simple alkyl groups and provide standardized experimental protocols for their evaluation. Our analysis reveals that while the ethyl group may confer a slight advantage in hydrolytic stability, it often introduces a metabolic liability, leading to faster clearance compared to its methyl counterpart.

Introduction: The Significance of Alkyl Substituents in Drug Design

The "methyl effect" and, by extension, the influence of other small alkyl groups are well-documented phenomena in medicinal chemistry.[3] A single methyl or ethyl group can modulate a molecule's lipophilicity, conformation, and metabolic fate, thereby altering its efficacy and druggability.[4] Nicotinonitrile derivatives, which are core components of several marketed drugs, serve as an excellent case study for this principle.[2][5] Understanding the stability trade-offs between a methyl and an ethyl substituent is crucial for lead optimization, enabling researchers to fine-tune a candidate's properties for optimal performance. This guide aims to provide a comprehensive framework for comparing these analogs, grounded in theoretical principles and supported by robust experimental methodologies.

Theoretical Framework: Electronic and Steric Influence of Methyl vs. Ethyl Groups

The differences in stability between methyl- and ethyl-substituted nicotinonitriles can be rationalized by considering their fundamental electronic and steric properties.

Electronic Effects

Both methyl and ethyl groups are electron-donating, primarily through two mechanisms:

  • Inductive Effect: Alkyl groups push electron density through the sigma bonds onto the pyridine ring. The ethyl group, being slightly larger, has a marginally stronger inductive effect than the methyl group.[6]

  • Hyperconjugation: This involves the delocalization of electrons from C-H sigma bonds into the adjacent pi-system of the pyridine ring. The ethyl group has two alpha-hydrogens available for hyperconjugation, while the methyl group has three. However, the overall electron-donating character of the ethyl group is generally considered to be greater.[7]

These electron-donating properties can influence stability by modulating the electron density of the pyridine ring and the electrophilicity of the nitrile carbon.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. This can impact stability in two ways:

  • Enzyme Binding: The larger size of the ethyl group can influence how the molecule fits into the active site of metabolic enzymes, potentially altering the rate and regioselectivity of metabolism.

  • Solvent Shelling: Differences in size and lipophilicity can affect how water molecules surround the compound, which may have minor effects on hydrolytic stability.

Comparative Stability Analysis: Experimental Evidence and Protocols

To provide a practical comparison, we will examine three key pillars of stability: thermal, metabolic, and chemical.

Thermal Stability

Thermal stability is a critical attribute that affects a compound's storage, handling, and formulation.[8] It is typically assessed using Thermogravimetric Analysis (TGA), which measures mass loss upon heating, and Differential Scanning Calorimetry (DSC), which detects thermal events like melting and decomposition.[8][9]

Causality Behind Experimental Choices: TGA is chosen to pinpoint the onset temperature of decomposition, indicating the compound's stability under thermal stress. DSC is used concurrently to determine the melting point (Tm), which provides information on crystal lattice energy, and to confirm the decomposition endotherm/exotherm. An inert nitrogen atmosphere is used to prevent oxidative degradation, isolating the effect of heat alone.[8]

Illustrative Data:

CompoundMelting Point (Tm) by DSC (°C)Onset of Decomposition (Td) by TGA (°C)
2-methyl-5-nicotinonitrile88 - 92~210
2-ethyl-5-nicotinonitrile75 - 79~205

Note: Data is illustrative and will vary based on the specific isomers and crystalline form.

Interpretation: The ethyl-substituted analog may exhibit a slightly lower melting point, potentially due to less efficient crystal packing from the bulkier ethyl group. The thermal decomposition temperatures are often comparable, as they are primarily dictated by the strength of the bonds within the core nicotinonitrile structure. The slightly lower Td for the ethyl analog could be attributed to the relative ease of C-C bond cleavage compared to C-H bond cleavage.

G cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Differential Scanning Calorimetry (DSC) a1 Calibrate TGA instrument a2 Accurately weigh 3-5 mg of sample into a ceramic pan a1->a2 a3 Place pan in TGA furnace under N2 atmosphere (20-50 mL/min) a2->a3 a4 Ramp temperature from 25°C to 300°C at 10°C/min a3->a4 a5 Record mass loss vs. temperature a4->a5 a6 Determine Onset of Decomposition (Td) a5->a6 b1 Calibrate DSC instrument b2 Accurately weigh 2-5 mg of sample into a hermetically sealed Al pan b1->b2 b3 Place sample and reference pans in DSC cell under N2 atmosphere b2->b3 b4 Ramp temperature from 25°C to 300°C at 10°C/min b3->b4 b5 Record heat flow vs. temperature b4->b5 b6 Determine Melting Point (Tm) & Enthalpy b5->b6 start Sample (Alkyl Nicotinonitrile) start->a1 start->b1

Caption: Workflow for TGA and DSC thermal stability analysis.

  • Instrumentation: Calibrated Thermogravimetric Analyzer and Differential Scanning Calorimeter.

  • Sample Preparation: For TGA, accurately weigh 3-5 mg of the compound into a ceramic crucible. For DSC, weigh 2-5 mg into a hermetically sealed aluminum pan.[8]

  • Atmosphere: Purge the instrument with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[8]

  • Temperature Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a final temperature well above the expected decomposition (e.g., 300°C).

  • Data Analysis:

    • TGA: Analyze the resulting mass vs. temperature curve. The onset of decomposition (Td) is determined as the temperature at which significant mass loss begins.

    • DSC: Analyze the heat flow vs. temperature curve. The melting point (Tm) is identified as the peak of the melting endotherm.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[10] Poor metabolic stability leads to rapid clearance and a short in vivo half-life. The primary sites of metabolism on alkyl-substituted pyridines are often the alkyl groups themselves (hydroxylation) or the pyridine ring.

Causality Behind Experimental Choices: An in vitro liver microsomal stability assay is the industry standard for early-stage assessment.[11][12] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[11] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate of parent compound depletion over time.[13] This provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-methyl-5-nicotinonitrile4515.4
2-ethyl-5-nicotinonitrile1838.5

Note: Data is illustrative and derived from a human liver microsomal assay.

Interpretation: The ethyl-substituted nicotinonitrile is metabolized significantly faster (shorter t½, higher CLint) than its methyl counterpart. This is a common finding and can be attributed to:

  • More Sites for Metabolism: The ethyl group has both α- and β-carbons that are susceptible to hydroxylation, whereas the methyl group only has one site.

  • Potentially Higher Affinity for CYP enzymes: The slightly increased lipophilicity of the ethyl group may lead to better binding within the hydrophobic active sites of certain CYP isoforms.

G cluster_0 Incubation cluster_1 Time-Point Sampling & Analysis cluster_2 Data Interpretation a1 Prepare compound stock solution (e.g., in DMSO) a2 Add compound (1 µM final) to liver microsomes (0.5 mg/mL) in phosphate buffer a1->a2 a3 Pre-incubate at 37°C for 5 min a2->a3 a4 Initiate reaction by adding NADPH regenerating system a3->a4 b1 Aliquots taken at t = 0, 5, 15, 30, 60 min a4->b1 b2 Quench reaction in each aliquot with ice-cold acetonitrile containing an internal standard b1->b2 b3 Centrifuge to precipitate protein b2->b3 b4 Analyze supernatant by LC-MS/MS b3->b4 b5 Quantify remaining parent compound b4->b5 c1 Plot ln(% remaining) vs. time b5->c1 c2 Calculate slope (k) c1->c2 c3 Calculate Half-Life (t½ = 0.693 / k) c2->c3 c4 Calculate Intrinsic Clearance (CLint) c2->c4 start Start Assay start->a1

Caption: Workflow for a liver microsomal metabolic stability assay.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Thaw pooled human liver microsomes on ice. Dilute to 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsome solution (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). The final organic solvent concentration should be <0.5%.[13]

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Chemical Stability: Hydrolysis

Chemical stability, particularly against hydrolysis, is vital for ensuring a drug's integrity in aqueous formulations and during passage through the gastrointestinal tract. The nitrile group can undergo hydrolysis under both acidic and basic conditions, typically proceeding first to a carboxamide and then to a carboxylic acid.[14][15]

Causality Behind Experimental Choices: A simple buffered solution stability assay at pH values relevant to physiological conditions (e.g., pH 2 for the stomach, pH 7.4 for blood) is a direct and effective way to measure hydrolytic stability.[3] The reaction is typically followed by HPLC or LC-MS to monitor the disappearance of the parent compound over an extended period at a controlled temperature (e.g., 37°C).

Illustrative Data: Percent of Compound Remaining after 24h at 37°C

Compound% Remaining at pH 2.0% Remaining at pH 7.4
2-methyl-5-nicotinonitrile92%>99%
2-ethyl-5-nicotinonitrile96%>99%

Note: Data is illustrative.

Interpretation: Both compounds are highly stable at neutral pH. Under acidic conditions, which catalyze nitrile hydrolysis, a slow degradation is observed.[16] The ethyl-substituted analog shows slightly enhanced stability. This can be explained by the stronger electron-donating nature of the ethyl group, which reduces the electrophilicity of the nitrile carbon, making it marginally less susceptible to nucleophilic attack by water.[7]

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., 0.01 N HCl for pH 2; phosphate-buffered saline for pH 7.4).

  • Incubation Setup:

    • Prepare stock solutions of the test compounds in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.

    • Dilute the stock solution into the pre-warmed (37°C) aqueous buffers to a final concentration of ~10 µM. Ensure the final organic solvent concentration is low (<1%) to avoid affecting the kinetics.

  • Sampling and Analysis:

    • Immediately after addition (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the aliquots directly by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 concentration.

Synthesis and Interpretation: A Holistic View

The choice between a methyl and an ethyl substituent on a nicotinonitrile scaffold is not straightforward and involves a series of trade-offs critical to drug design.

FeatureMethyl-substitutedEthyl-substitutedRationale
Thermal Stability Generally highSlightly lower Td may be observedWeaker C-C bonds and potential for less stable crystal packing.
Metabolic Stability More stableLess stable (faster clearance)Ethyl group provides additional, often preferred, sites for CYP-mediated oxidation.[17]
Chemical Stability StableSlightly more stable to hydrolysisStronger electron-donating effect of the ethyl group reduces the electrophilicity of the nitrile carbon.[7]

Structure-Stability Relationships:

G methyl Methyl (-CH3) ethyl Ethyl (-CH2CH3) e_donating Stronger Electron Donating Effect ethyl->e_donating sterics Increased Steric Bulk ethyl->sterics met_sites More Metabolic Sites (α, β C's) ethyl->met_sites chem_stab Increased Chemical Stability (Hydrolysis) e_donating->chem_stab Reduces C≡N electrophilicity therm_stab Slightly Decreased Thermal Stability sterics->therm_stab Hinders crystal packing met_stab Decreased Metabolic Stability met_sites->met_stab More handles for CYP enzymes

Caption: Relationship between ethyl group properties and stability outcomes.

This analysis underscores a key principle in medicinal chemistry: optimizing one property can negatively impact another. The enhanced metabolic lability of the ethyl group is often the most significant differentiator and a primary concern for achieving a desirable pharmacokinetic profile.

Conclusion

When comparing methyl- and ethyl-substituted nicotinonitriles, the ethyl group typically introduces a significant metabolic liability, leading to more rapid in vitro clearance. This is a critical consideration for drug development professionals, as it often translates to a shorter in vivo half-life. While the ethyl substituent may offer a marginal improvement in hydrolytic stability due to its stronger electron-donating character, this benefit rarely outweighs the negative impact on metabolic stability. Thermal stability differences are generally minor. Therefore, in the absence of a specific, favorable interaction with a target protein, the methyl-substituted analog often represents a more conservative and promising starting point for further development due to its superior metabolic robustness.

References

  • Thermal dissociation of alkyl nitrites and recombination of alkyl radicals.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.PMC.
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  • An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds.Benchchem.
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  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
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  • Ethyl vs Methyl: A Comprehensive Comparison.Guidechem.
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  • Reactions of Nitriles.Chemistry Steps.
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  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research.Linseis.

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Comparative

A Cost-Benefit Analysis of 2,6-Dichloro-5-methylnicotinonitrile in the Synthesis of Polysubstituted Pyridines versus Commercial Alternatives

For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthesizing t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthesizing target molecules. This guide provides an in-depth cost-benefit analysis of utilizing 2,6-Dichloro-5-methylnicotinonitrile as a key intermediate for the synthesis of complex polysubstituted pyridines. We will objectively compare this approach with established commercial alternatives, supported by experimental data and protocols, to offer a comprehensive framework for making informed decisions in your synthetic campaigns.

The Challenge: Efficient Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone in medicinal chemistry and agrochemicals, forming the core scaffold of numerous therapeutic agents and functional materials. Their value lies in the versatility of the pyridine ring, which can be decorated with various functional groups to modulate biological activity and physicochemical properties. However, the synthesis of these highly functionalized heterocycles is often a complex undertaking, demanding careful strategic planning to achieve the desired substitution pattern in a high-yielding and cost-effective manner.

This guide will focus on the synthesis of a representative target molecule: a 2-amino-3-cyano-5-methyl-6-aryl-pyridine . This scaffold embodies the challenges often encountered in medicinal chemistry, requiring the precise installation of multiple, diverse functional groups. We will explore three distinct synthetic strategies to access this target, with the first leveraging our intermediate of interest, 2,6-Dichloro-5-methylnicotinonitrile.

Route 1: The 2,6-Dichloro-5-methylnicotinonitrile Strategy

This approach utilizes the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 6-position, allowing for a stepwise and controlled introduction of functional groups.

Proposed Synthetic Pathway:

The synthesis begins with the sequential substitution of the chloro groups, followed by a final cross-coupling reaction to introduce the aryl moiety.

Route_1_Workflow start 2,6-Dichloro-5- methylnicotinonitrile step1 Selective Amination (e.g., NH3 or protected amine) start->step1 Step 1 intermediate1 2-Amino-6-chloro-5- methylnicotinonitrile step1->intermediate1 step2 Suzuki or Stille Cross-Coupling (Arylboronic acid or Arylstannane, Pd catalyst) intermediate1->step2 Step 2 product 2-Amino-6-aryl-5- methylnicotinonitrile step2->product

Caption: Synthetic workflow starting from 2,6-Dichloro-5-methylnicotinonitrile.

Cost-Benefit Analysis of Route 1:
FactorAnalysis
Starting Material Cost 2,6-Dichloro-5-methylnicotinonitrile is a specialty chemical, and its cost can be relatively high in smaller quantities. However, for industrial-scale synthesis, the cost is expected to decrease significantly.
Reagent & Catalyst Cost This route requires a palladium catalyst for the cross-coupling step, which can be a significant cost driver. The cost of arylboronic acids or arylstannanes will also vary depending on their complexity.
Operational Complexity The stepwise nature of this route offers excellent control over the introduction of substituents. However, it requires careful optimization of reaction conditions to ensure selectivity in the amination step and high yields in the cross-coupling reaction.
Yield & Purity With proper optimization, each step can be high-yielding. Purification of intermediates is generally straightforward.
Flexibility This route is highly flexible, allowing for the introduction of a wide variety of aryl groups in the final step by simply changing the coupling partner.

Route 2: The Hantzsch Pyridine Synthesis (Commercial Alternative 1)

The Hantzsch synthesis is a classic and powerful one-pot, multi-component reaction for the construction of pyridine rings from acyclic precursors. This convergent approach allows for the rapid assembly of highly functionalized pyridines.

Proposed Synthetic Pathway:

This route involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia, followed by an oxidation step.

Route_2_Workflow start1 Aryl Aldehyde step1 Hantzsch Condensation start1->step1 start2 Ethyl Acetoacetate start2->step1 start3 Ammonium Acetate start3->step1 intermediate1 1,4-Dihydropyridine Intermediate step1->intermediate1 step2 Oxidation (e.g., HNO3, DDQ) intermediate1->step2 Step 2 product Substituted Pyridine step2->product

Caption: Hantzsch pyridine synthesis workflow.

Cost-Benefit Analysis of Route 2:
FactorAnalysis
Starting Material Cost The starting materials for the Hantzsch synthesis (aldehydes, β-ketoesters) are generally inexpensive and commercially available in bulk.
Reagent & Catalyst Cost This route does not typically require expensive metal catalysts. The oxidizing agents used are also relatively cheap.
Operational Complexity As a one-pot reaction, the Hantzsch synthesis can be operationally simple. However, controlling the reaction conditions to maximize yield and minimize side products can be challenging, especially on a large scale.
Yield & Purity Yields can be variable depending on the substrates. Purification of the final product from the complex reaction mixture can sometimes be difficult.
Flexibility While versatile, the Hantzsch synthesis is best suited for symmetrically substituted pyridines. The synthesis of unsymmetrical pyridines can be more complex.

Route 3: Stepwise Functionalization of a Simpler Pyridine (Commercial Alternative 2)

This strategy involves starting with a simpler, commercially available pyridine and sequentially introducing the desired functional groups through a series of well-established chemical transformations.

Proposed Synthetic Pathway:

A potential route could start with a simple methylpyridine, followed by nitration, chlorination, and subsequent functional group manipulations.

Route_3_Workflow start 3-Methylpyridine step1 Nitration (HNO3/H2SO4) start->step1 Step 1 intermediate1 3-Methyl-2-nitropyridine step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 Step 2 intermediate2 2-Chloro-3-methyl-x-nitropyridine step2->intermediate2 step3 Further Functionalization... (Substitution, Reduction, etc.) intermediate2->step3 Step 3...n product Substituted Pyridine step3->product

Caption: Stepwise functionalization of a pyridine ring.

Cost-Benefit Analysis of Route 3:
FactorAnalysis
Starting Material Cost Simple pyridines like picolines are very inexpensive and available in large quantities.
Reagent & Catalyst Cost The costs are associated with standard reagents for nitration, halogenation, and other transformations. These are generally moderate.
Operational Complexity This is a linear synthesis that can involve many steps. Each step adds to the operational complexity and potential for yield loss. Control of regioselectivity during electrophilic substitution can be a major challenge.
Yield & Purity Overall yield can be low due to the number of steps. Purification is required at each stage.
Flexibility This route can be very flexible, but the order of steps is critical and often requires extensive route scouting and optimization.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1. 2,6-Dichloro-5-methylnicotinonitrile High flexibility for late-stage diversification; good control over substitution pattern.Higher starting material cost; requires palladium catalyst.Rapid synthesis of a library of analogs with a common core; situations where late-stage diversification is valuable.
2. Hantzsch Pyridine Synthesis Low-cost starting materials; convergent and often one-pot.Variable yields; can be difficult to control for unsymmetrical products; purification challenges.Large-scale production of specific, often symmetrical, pyridine targets where cost of goods is a primary driver.
3. Stepwise Functionalization Very low-cost initial starting materials.Long, linear synthesis with potential for low overall yield; regioselectivity issues.Situations where a specific substitution pattern is not easily accessible by other means and a longer route is acceptable.

Experimental Protocols

Key Step: Suzuki Coupling (Route 1)

Objective: To introduce an aryl group at the 6-position of the pyridine ring.

  • To a solution of 2-amino-6-chloro-5-methylnicotinonitrile (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-aryl-5-methylnicotinonitrile.

Hantzsch Pyridine Synthesis (Route 2)

Objective: To construct the polysubstituted pyridine ring in a one-pot reaction.

  • In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol).

  • The mixture is stirred at reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 1,4-dihydropyridine intermediate is collected by filtration.

  • The crude dihydropyridine is dissolved in glacial acetic acid, and an oxidizing agent (e.g., nitric acid or DDQ) is added portion-wise at room temperature.

  • The mixture is stirred until the oxidation is complete (monitored by TLC).

  • The reaction mixture is then carefully poured into ice water and neutralized with a base (e.g., aqueous ammonia).

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure substituted pyridine.

Conclusion

The choice of a synthetic strategy for polysubstituted pyridines is a multi-faceted decision that requires a careful balance of cost, efficiency, flexibility, and scalability.

  • The 2,6-Dichloro-5-methylnicotinonitrile strategy offers significant advantages for research and development, particularly in medicinal chemistry where the rapid generation of a diverse library of analogs is often a primary goal. Its flexibility for late-stage functionalization can accelerate the structure-activity relationship (SAR) studies. While the initial cost of the intermediate may be higher, the overall cost-effectiveness can be favorable when considering the time and resources saved in synthesizing multiple target molecules.

  • The Hantzsch synthesis remains a powerful and economical choice for the large-scale production of specific pyridine targets, especially those with symmetrical substitution patterns. Its use of inexpensive and readily available starting materials makes it a highly attractive option from a process chemistry perspective.

  • Stepwise functionalization , while seemingly straightforward, often presents significant challenges in terms of overall yield and regioselectivity, making it a less desirable option unless other routes are not feasible.

Ultimately, the optimal choice will depend on the specific goals of the project. For rapid analog synthesis and SAR exploration, the flexibility of the 2,6-Dichloro-5-methylnicotinonitrile route is a compelling advantage. For large-scale manufacturing of a single, well-defined target, the cost-effectiveness of the Hantzsch synthesis is hard to overlook.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Hantzsch, A. Justus Liebigs Annalen der Chemie1882, 215 (1), 1–82.
  • Kröhnke, F. Synthesis1976, 1976 (1), 1–24.
  • Miyaura, N.; Suzuki, A. Chemical Reviews1995, 95 (7), 2457–2483.
  • Scott, W. J.; Stille, J. K. Journal of the American Chemical Society1986, 108 (11), 3033–3040.
  • Schofield, K.
  • Eicher, T.; Hauptmann, S.; Speicher, A.

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